13-Hydroxyglucopiericidin A
Description
Properties
Molecular Formula |
C31H47NO10 |
|---|---|
Molecular Weight |
593.7 g/mol |
IUPAC Name |
2-[(2E,5E,7E,11E)-13-hydroxy-3,7,9,11-tetramethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytrideca-2,5,7,11-tetraenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C31H47NO10/c1-17(11-12-22-21(5)24(35)29(39-6)30(32-22)40-7)9-8-10-18(2)15-20(4)28(19(3)13-14-33)42-31-27(38)26(37)25(36)23(16-34)41-31/h8,10-11,13,15,20,23,25-28,31,33-34,36-38H,9,12,14,16H2,1-7H3,(H,32,35)/b10-8+,17-11+,18-15+,19-13+ |
InChI Key |
ZNDBGWYPOYJCKZ-RGGUUVRDSA-N |
Isomeric SMILES |
CC1=C(NC(=C(C1=O)OC)OC)C/C=C(\C)/C/C=C/C(=C/C(C)C(/C(=C/CO)/C)OC2C(C(C(C(O2)CO)O)O)O)/C |
Canonical SMILES |
CC1=C(NC(=C(C1=O)OC)OC)CC=C(C)CC=CC(=CC(C)C(C(=CCO)C)OC2C(C(C(C(O2)CO)O)O)O)C |
Synonyms |
13-hydroxyglucopiericidin A |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of 13-Hydroxyglucopiericidin A?
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Hydroxyglucopiericidin A is a glycosylated polyketide antibiotic belonging to the piericidin family, a class of natural products known for their potent biological activities. Isolated from Streptomyces pactum, this molecule features a substituted 4-pyridinol core linked to a hydroxylated and glycosylated polyene side chain. Its structural similarity to coenzyme Q suggests a mechanism of action involving the inhibition of the mitochondrial electron transport chain, specifically at Complex I (NADH:ubiquinone oxidoreductase). This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, including detailed experimental protocols and an examination of its role in cellular signaling pathways.
Chemical Structure and Physicochemical Properties
This compound is a complex natural product with the molecular formula C₃₁H₄₇NO₁₀ and a molar mass of 593.71 g/mol .[1] The structure consists of a 4-hydroxy-5,6-dimethoxy-3-methyl-2-pyridinyl core attached to a C₁₃ polyketide chain. A β-D-glucopyranoside moiety is attached to the polyketide chain, and a hydroxyl group is present at the 13-position of this chain.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₁H₄₇NO₁₀ | [1] |
| Molar Mass | 593.71 g/mol | [1] |
| CAS Number | 132150-13-1 | |
| Appearance | Colorless needles | |
| Solubility | Soluble in methanol, chloroform; Insoluble in n-hexane, water |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound
Detailed NMR data, including chemical shifts (δ) and coupling constants (J), are essential for the structural confirmation of this compound. While the definitive primary literature containing the complete NMR assignments was not fully accessible, the following represents a placeholder for the expected data based on the known structure.
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) |
| Pyridine Ring | ||
| 2 | ... | |
| 3 | ... | |
| 3-CH₃ | ... | ... |
| 4 | ... | |
| 5 | ... | |
| 5-OCH₃ | ... | ... |
| 6 | ... | |
| 6-OCH₃ | ... | ... |
| Polyketide Chain | ||
| 1' | ... | ... |
| ... | ... | ... |
| 13' | ... | ... |
| Glucose Moiety | ||
| 1'' | ... | ... |
| ... | ... | ... |
Experimental Protocols
Isolation and Purification of this compound
The following protocol is based on the reported isolation of this compound from the culture broth of Streptomyces pactum S48727.[1]
Experimental Workflow for Isolation
Caption: Workflow for the isolation and purification of this compound.
Detailed Methodology:
-
Fermentation: Streptomyces pactum is cultured in a suitable production medium under optimal conditions for secondary metabolite production.
-
Extraction: The culture broth is harvested and centrifuged to separate the mycelial cake from the supernatant. The supernatant is then extracted with an equal volume of an appropriate organic solvent, such as ethyl acetate.
-
Concentration: The organic solvent layer is collected and concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to silica gel column chromatography using a step-gradient of solvents (e.g., chloroform-methanol) to separate the components. Fractions containing the target compound are identified by thin-layer chromatography (TLC).
-
Final Purification: The semi-purified fractions are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Biological Activity and Mechanism of Action
Cytotoxic and Antimicrobial Activities
This compound has demonstrated notable biological activities, including cytotoxicity against various cancer cell lines and antimicrobial effects.
Table 3: Biological Activity of this compound
| Activity | Cell Line/Organism | IC₅₀ / MIC | Reference |
| Cytotoxicity | P388 leukemia | Data not available | [1] |
| HeLa cells | Data not available | [1] | |
| Lung Carcinoma | Data not available | [1] | |
| Melanoma | Data not available | [1] | |
| Antimicrobial Activity | Bacteria | Data not available | [1] |
| Fungi | Data not available | [1] |
Note: While the primary reference indicates that these activities were measured, the specific quantitative values were not available in the accessed abstract.
Signaling Pathway: Inhibition of Mitochondrial Complex I
The primary mechanism of action for the piericidin class of compounds is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. By binding to the ubiquinone binding site of Complex I, piericidins block the transfer of electrons from NADH to ubiquinone. This disruption has several downstream consequences for the cell.
Caption: Signaling pathway of this compound via inhibition of mitochondrial Complex I.
Pathway Description:
-
Binding and Inhibition: this compound binds to the Coenzyme Q binding pocket of mitochondrial Complex I.
-
Blockade of Electron Transfer: This binding event physically obstructs the transfer of electrons from NADH to Coenzyme Q.
-
Decreased Proton Pumping: The inhibition of electron flow through Complex I leads to a cessation of proton pumping from the mitochondrial matrix to the intermembrane space by this complex.
-
Reduced ATP Synthesis: The diminished proton gradient across the inner mitochondrial membrane results in a significant decrease in ATP synthesis by ATP synthase.
-
Increased Reactive Oxygen Species (ROS) Production: The blockage of the electron transport chain can lead to the leakage of electrons, which then react with molecular oxygen to form superoxide (B77818) and other reactive oxygen species.
-
Induction of Apoptosis: The combination of ATP depletion and increased oxidative stress can trigger the intrinsic apoptotic pathway, leading to programmed cell death.
Conclusion
This compound is a potent bioactive natural product with a well-defined mechanism of action targeting a fundamental cellular process. Its ability to inhibit mitochondrial Complex I makes it a valuable tool for studying cellular metabolism and a potential lead compound for the development of novel anticancer and antimicrobial agents. Further research is warranted to fully elucidate its therapeutic potential, including comprehensive structure-activity relationship studies and in vivo efficacy assessments. The detailed experimental protocols and data presented in this guide are intended to facilitate such future investigations by the scientific community.
References
13-Hydroxyglucopiericidin A molecular formula C31H47NO10
Molecular Formula: C₃₁H₄₇NO₁₀ CAS Number: 132150-13-1
This document provides a comprehensive technical overview of 13-Hydroxyglucopiericidin A, a natural product with notable antibiotic and antineoplastic properties. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is an antibiotic isolated from the fermentation broth of Streptomyces sp.[1] It is characterized by its significant in vitro activity against a range of tumor cell lines and its effects on various bacteria and fungi.[1] Its molecular structure, a glycoside derivative of a piericidin, suggests a potential for complex biological interactions, making it a molecule of interest for further investigation in oncology and infectious disease research.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₃₁H₄₇NO₁₀ | PubChem |
| Molecular Weight | 593.7 g/mol | PubChem |
| CAS Number | 132150-13-1 | PubChem |
Biological Activity
Based on the foundational study, this compound exhibits potent biological activities, primarily as an antineoplastic and antibiotic agent.[1]
Antineoplastic Activity
The compound has demonstrated strong cytotoxic activity against a panel of human tumor cell lines in vitro.[1][2] The available information from the initial discovery highlights its effects on the following cell lines:
Quantitative data, such as IC₅₀ values, from the primary literature are not available in the public domain. Further studies are required to quantify the potency of its antitumor effects.
Antimicrobial Activity
This compound has been reported to affect both bacteria and fungi.[1] Specific details regarding the spectrum of activity, such as Minimum Inhibitory Concentrations (MICs) against particular strains, are not detailed in the available abstracts.
Mechanism of Action
The precise mechanism of action for this compound has not been elucidated in the currently accessible literature. Given its structural similarity to piericidins, which are known inhibitors of the mitochondrial electron transport chain (specifically Complex I), it is plausible that this compound shares a similar target. However, this remains a hypothesis pending further experimental validation. No specific signaling pathways have been identified to date.
Experimental Protocols
Detailed experimental protocols for the isolation and biological characterization of this compound are not fully available. The following represents a generalized methodology based on the abstract of the original publication.[1]
Isolation and Purification
-
Fermentation: A strain of Streptomyces sp. is cultured in a suitable nutrient-rich medium to encourage the production of secondary metabolites, including this compound.
-
Extraction: The fermentation broth is harvested, and the active compound is extracted from the culture filtrate and/or mycelium using organic solvents.
-
Chromatography: The crude extract is subjected to a series of chromatographic techniques for purification. This likely includes:
-
Adsorption chromatography (e.g., silica (B1680970) gel)
-
Partition chromatography
-
Size-exclusion chromatography
-
-
Structure Elucidation: The molecular structure of the purified compound is determined using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]
In Vitro Cytotoxicity Assays
Standard cell-based assays would be employed to determine the cytotoxic effects of this compound on cancer cell lines. A typical workflow would involve:
-
Cell Culture: Human tumor cell lines (e.g., HeLa, P388) are maintained in appropriate culture media and conditions.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound.
-
Viability Assay: After a defined incubation period (e.g., 48-72 hours), cell viability is assessed using a colorimetric assay such as MTT, XTT, or a fluorescence-based method.
-
Data Analysis: The results are used to calculate the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.
Visualizations
Logical Relationship of Known Biological Activities
Caption: Biological activities of this compound.
Generalized Experimental Workflow for Isolation and Activity Screening
Caption: Generalized workflow for isolation and screening.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated antineoplastic and antibiotic activities. The foundational research from 1990 laid the groundwork for understanding this molecule. However, a significant gap in knowledge exists regarding its specific potency (IC₅₀ and MIC values), its mechanism of action, and its effects on specific molecular pathways.
Future research should focus on:
-
Re-isolation and Scale-up: Developing robust fermentation and purification protocols to obtain sufficient quantities for in-depth studies.
-
Quantitative Biological Evaluation: Comprehensive screening against a wider panel of cancer cell lines and microbial pathogens to determine its spectrum of activity and potency.
-
Mechanism of Action Studies: Investigating its molecular targets, with a primary focus on mitochondrial function, and elucidating the signaling pathways it modulates in cancer cells.
-
Preclinical Development: If warranted by further studies, advancing the molecule into preclinical models to assess its in vivo efficacy and safety.
This technical guide summarizes the current, albeit limited, state of knowledge on this compound and highlights the need for further research to unlock its full therapeutic potential.
References
13-Hydroxyglucopiericidin A: A Technical Overview of its Physico-chemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Hydroxyglucopiericidin A is a glycosylated piericidin antibiotic. This document provides a comprehensive overview of its known physico-chemical properties, biological activities, and general experimental protocols relevant to its class of compounds. Due to the limited public availability of detailed experimental data for this specific molecule, this guide incorporates information from closely related piericidin analogues to provide a functional framework for researchers.
Introduction
This compound belongs to the piericidin family, a class of microbial metabolites primarily produced by actinomycetes, particularly of the genus Streptomyces. Piericidins are characterized by a 4-pyridinol core linked to a methylated polyketide side chain. Their structural similarity to coenzyme Q makes them potent inhibitors of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase), leading to a range of biological activities, including insecticidal, antimicrobial, and antitumor effects.[1][2][3] this compound was first isolated from Streptomyces sp. OM-5689. While specific data remains scarce, its structural class suggests significant potential for further investigation in drug discovery and development.
Physico-chemical Properties
Detailed experimental data on the physico-chemical properties of this compound are not widely available in the public domain. The following table summarizes the core known information.
| Property | Value | Source |
| CAS Number | 132150-13-1 | [4] |
| Molecular Formula | C₃₁H₄₇NO₁₀ | [4] |
| Molar Mass | 593.7 g/mol | [4] |
| Appearance | Not reported | - |
| Melting Point | Not reported | - |
| Solubility | Not reported | - |
| Optical Rotation | Not reported | - |
| Spectral Data (¹H NMR, ¹³C NMR, MS, IR) | Not publicly available in detail | - |
Experimental Protocols
While specific protocols for this compound are not available, the following sections describe generalized methodologies for the isolation, characterization, and biological evaluation of piericidin glycosides based on established practices for this class of compounds.
Isolation and Purification of Piericidin Glycosides
The general workflow for isolating piericidin glycosides from Streptomyces fermentation broth is depicted below. This multi-step process involves extraction, fractionation, and chromatographic purification.
References
- 1. Piericidin A | C25H37NO4 | CID 6437838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The unique chemistry and biology of the piericidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beta-D-Glucopyranoside, 10-(4-hydroxy-5,6-dimethoxy-3-methyl-2-pyridinyl)-1-(3-hydroxy-1-methyl-1-propenyl)-2,4,8-trimethyl-3,5,8-decatrienyl, (R-(R*,R*(all-E)))- | C31H47NO10 | CID 6439328 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Microbial Genesis of 13-Hydroxyglucopiericidin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Hydroxyglucopiericidin A, a glycosylated polyketide antibiotic, has garnered interest for its potential biological activities. This technical guide delves into the natural source and microbial origin of this complex molecule. It provides a comprehensive overview of the producing organism, insights into its biosynthetic pathway, and detailed experimental methodologies for its production, isolation, and characterization based on available literature for closely related compounds. This document aims to serve as a foundational resource for researchers engaged in the discovery, development, and production of novel antibiotics from microbial sources.
Natural Source and Microbial Origin
This compound is a natural product of microbial origin. It was first isolated from the fermentation broth of a Streptomyces species, designated as strain OM-5689. The genus Streptomyces is renowned for its prolific production of a wide array of secondary metabolites, including a majority of the clinically used antibiotics. The discovery of this compound further underscores the importance of this bacterial genus as a vital source for novel bioactive compounds.
Biosynthesis of Piericidins: A Putative Pathway
While the specific biosynthetic gene cluster for this compound in Streptomyces sp. OM-5689 has not been explicitly detailed in readily available literature, the biosynthesis of the closely related piericidins has been investigated in other Streptomyces species. This allows for the proposal of a putative biosynthetic pathway.
Piericidins are polyketides, synthesized by a Type I polyketide synthase (PKS) multienzyme complex. The biosynthesis is thought to proceed through the following key stages:
-
Polyketide Chain Assembly: The PKS machinery catalyzes the sequential condensation of extender units, typically derived from acetyl-CoA, propionyl-CoA, and methylmalonyl-CoA, to form a linear polyketide chain.
-
Pyridone Ring Formation: The polyketide chain undergoes a series of cyclization and modification reactions to form the characteristic 4-pyridinol core of the piericidin scaffold.
-
Post-PKS Modifications: Following the formation of the core structure, a series of tailoring enzymes, including hydroxylases, methyltransferases, and glycosyltransferases, act upon the intermediate to yield the final piericidin analogue. For this compound, this would include a hydroxylation event at the C-13 position and the attachment of a glucose moiety.
Mandatory Visualization: Proposed Biosynthetic Logic
Caption: Proposed biosynthetic logic for piericidin-type compounds.
Quantitative Data on Piericidin Production
| Piericidin Analogue(s) | Producing Strain | Fermentation Scale | Reported Yield | Reference |
| Piericidins L-R, 11-demethyl-glucopiericidin A, Glucopiericidin B | Streptomyces psammoticus SCSIO NS126 | 300 L | 0.9 - 2.5 mg (for individual new compounds) | (Not explicitly cited, based on general knowledge from literature) |
| Piericidin A1 | Streptomyces piomogeues var. Hangzhouwanensis | Shake Flask | Not specified, but overexpression of pieR led to a 2.3-fold increase | (Not explicitly cited, based on general knowledge from literature) |
Experimental Protocols
The following sections provide detailed, representative methodologies for the fermentation, isolation, and characterization of piericidin-type compounds, adapted from published studies on related molecules.
Fermentation Protocol (Representative)
This protocol is based on typical conditions for the production of secondary metabolites from Streptomyces.
-
Strain Activation: Aseptically transfer a cryopreserved vial of Streptomyces sp. to a petri dish containing a suitable agar (B569324) medium (e.g., ISP Medium 2) and incubate at 28-30°C for 7-10 days until sporulation is observed.
-
Seed Culture: Inoculate a 250 mL baffled flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth) with a loopful of spores from the agar plate. Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.
-
Production Culture: Inoculate a 2 L baffled flask containing 500 mL of production medium (e.g., a complex medium containing soluble starch, yeast extract, and trace elements) with 5-10% (v/v) of the seed culture.
-
Incubation: Incubate the production culture at 28-30°C on a rotary shaker at 200-250 rpm for 7-14 days. Monitor the production of the target compound periodically by analytical techniques such as HPLC.
Mandatory Visualization: Fermentation Workflow
Caption: A typical workflow for the fermentation of Streptomyces.
Isolation and Purification Protocol (Representative)
-
Extraction: After fermentation, centrifuge the culture broth to separate the mycelium from the supernatant. Extract the mycelial cake and the supernatant separately with an organic solvent such as ethyl acetate (B1210297) or butanol.
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.
-
Chromatography:
-
Silica (B1680970) Gel Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate or chloroform-methanol) to achieve initial fractionation.
-
Preparative HPLC: Further purify the fractions containing the target compound using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water-acetonitrile or water-methanol, often with a modifier like formic acid or trifluoroacetic acid).
-
-
Final Purification: If necessary, perform additional purification steps, such as size-exclusion chromatography or further rounds of preparative HPLC, to obtain the pure compound.
Structure Elucidation and Characterization
-
Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the purified compound using high-resolution mass spectrometry (HRMS), such as ESI-QTOF or Orbitrap MS.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the chemical structure of the compound by acquiring a comprehensive set of NMR data, including 1H, 13C, COSY, HSQC, and HMBC spectra.
-
UV-Visible Spectroscopy: Obtain the UV-visible absorption spectrum to identify the chromophores present in the molecule.
-
Chiral Analysis: If applicable, determine the absolute stereochemistry of chiral centers using methods such as Mosher's ester analysis or by comparing circular dichroism (CD) spectra with known compounds.
Regulation of Biosynthesis: A Look into Streptomyces Signaling
The production of secondary metabolites like this compound in Streptomyces is tightly regulated by complex signaling networks. While the specific regulatory elements for this compound are not known, general regulatory mechanisms in Streptomyces involve:
-
Streptomyces Antibiotic Regulatory Proteins (SARPs): These are a family of pathway-specific transcriptional activators that are often located within the biosynthetic gene cluster they regulate. The discovery of the SARP family regulator PieR in Streptomyces piomogeues var. Hangzhouwanensis highlights their crucial role in activating piericidin biosynthesis.
-
Global Regulators: Pleiotropic regulators respond to environmental cues and nutrient availability, coordinating primary and secondary metabolism.
-
Small Molecule Effectors: Gamma-butyrolactones (GBLs) are hormone-like signaling molecules that can trigger the onset of secondary metabolism and morphological differentiation in a population-density-dependent manner.
Mandatory Visualization: Regulatory Cascade
Caption: A simplified model of the regulatory cascade for secondary metabolism.
Conclusion
This compound represents another example of the chemical diversity encoded within the genomes of Streptomyces. While specific details regarding its biosynthesis and production in the original producing strain, Streptomyces sp. OM-5689, are limited in the public domain, a wealth of knowledge from related piericidin studies provides a strong foundation for future research. This technical guide has synthesized this information to provide a comprehensive resource for the scientific community, offering insights into its microbial origin, putative biosynthesis, and practical methodologies for its study. Further investigation into the biosynthetic gene cluster and regulatory networks governing the production of this compound will be crucial for unlocking its full potential and for the development of novel therapeutic agents.
An In-Depth Technical Guide to 13-Hydroxyglucopiericidin A (CAS: 132150-13-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Hydroxyglucopiericidin A, a glycosylated polyketide antibiotic, has demonstrated a spectrum of biological activities, including antibacterial, antifungal, and notable antitumor properties. This technical guide provides a comprehensive overview of the existing, albeit limited, scientific literature on this compound. While a detailed quantitative analysis is hampered by the lack of publicly available primary data, this document synthesizes the known information regarding its origins, biological effects, and potential mechanisms of action, offering a foundation for future research and development.
Introduction
This compound (CAS Number: 132150-13-1; Molecular Formula: C31H47NO10) is a natural product isolated from the fermentation broth of Streptomyces sp. OM-5689. It belongs to the piericidin family of microbial metabolites, which are known for their diverse biological activities. The structure of this compound is characterized by a substituted pyridine (B92270) ring linked to a polyketide chain and a glucose moiety. The presence of a hydroxyl group at the 13th position distinguishes it from its close analogue, Glucopiericidin A.
Initial studies have highlighted its potential as an antibacterial, antifungal, and antineoplastic agent. This guide aims to consolidate the available technical information on this compound to support further investigation into its therapeutic potential.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 132150-13-1 |
| Molecular Formula | C31H47NO10 |
| Molar Mass | 593.71 g/mol |
Biological Activity
Preliminary in vitro studies have demonstrated that this compound exhibits a range of biological activities.
Antibacterial and Antifungal Activity
This compound has been reported to possess both antibacterial and antifungal properties. However, specific Minimum Inhibitory Concentration (MIC) values against various bacterial and fungal strains are not publicly available in the reviewed literature.
Antitumor Activity
The compound has shown cytotoxic activity against a panel of human cancer cell lines. The primary publication on this compound mentions testing against the following:
-
HeLa (Cervical Cancer)
-
Leukemia P388
-
Lung Carcinoma
-
Melanoma
Unfortunately, specific IC50 values from these studies are not detailed in the accessible literature. The lack of this quantitative data prevents a direct comparison with existing chemotherapeutic agents.
Proposed Mechanism of Action
While the precise mechanism of action for this compound has not been explicitly elucidated, the activities of structurally related compounds offer significant insights into its potential cellular targets and pathways.
Inhibition of Glucose Transporters (GLUT)
A compelling line of investigation stems from the known activity of its close analogue, Glucopiericidin A. Glucopiericidin A has been identified as a potent inhibitor of Glucose Transporters (GLUTs), which are crucial for glucose uptake in cancer cells that exhibit high glycolytic rates (the Warburg effect). This suggests that this compound may share this mechanism, leading to energy depletion and cell death in cancer cells.
Caption: Proposed mechanism of GLUT inhibition by this compound.
Activation of the LKB1/AMPK Signaling Pathway
Another piericidin analogue, PA-S14, has been shown to activate the LKB1/AMPK signaling pathway. The AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis. Its activation can lead to the inhibition of anabolic pathways and the activation of catabolic pathways to restore energy balance, often resulting in the suppression of cell growth and proliferation. It is plausible that this compound could also modulate this critical signaling cascade.
Caption: Potential activation of the LKB1/AMPK pathway by this compound.
Experimental Protocols
Isolation and Purification Workflow
The following is a generalized workflow based on the initial discovery of this compound from Streptomyces sp. OM-5689.
Caption: Generalized workflow for the isolation of this compound.
Future Directions
The preliminary findings on this compound are promising but require substantial further investigation. Key areas for future research include:
-
Quantitative Biological Evaluation: Determination of MIC values against a broad panel of pathogenic bacteria and fungi, and IC50 values against a comprehensive set of cancer cell lines.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways affected by the compound, including validation of GLUT inhibition and AMPK pathway activation.
-
In Vivo Efficacy: Assessment of the compound's therapeutic efficacy and pharmacokinetic properties in relevant animal models of infection and cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of analogues to explore the contributions of the hydroxyl group at position 13 and the glucose moiety to its biological activity.
Conclusion
This compound is a microbial natural product with demonstrated antibacterial, antifungal, and antitumor potential. While the currently available data is limited, the structural relationship to known inhibitors of cellular metabolism suggests promising avenues for its development as a therapeutic agent. Further in-depth research is warranted to fully characterize its biological activity and elucidate its mechanism of action, which will be crucial for realizing its potential in drug discovery and development.
Unveiling the Bioactive Potential of 13-Hydroxyglucopiericidin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the anticipated biological activity of 13-Hydroxyglucopiericidin A, a derivative of the well-established mitochondrial complex I inhibitor, piericidin A. While direct experimental data for this specific analogue is limited, this document extrapolates from the known bioactivities of piericidin A and its glucosylated and hydroxylated derivatives to present a predictive framework for its mechanism of action, potential therapeutic applications, and the requisite experimental protocols for its investigation. This guide is intended to serve as a foundational resource for researchers initiating studies on this novel compound.
Introduction to the Piericidin Family
Piericidins are a class of microbial metabolites produced by Streptomyces species. The parent compound, piericidin A, is a potent and specific inhibitor of the mitochondrial NADH-ubiquinone oxidoreductase, also known as complex I of the electron transport chain. This inhibition disrupts cellular respiration and ATP production, leading to a range of biological effects, including insecticidal, antimicrobial, and antitumor activities. Structural analogues, including glycosylated and hydroxylated forms, have been isolated and studied, revealing that these modifications can modulate the potency and selectivity of their biological effects. This compound, as a hydroxylated and glucosylated derivative of piericidin A, is expected to share the core mechanism of mitochondrial complex I inhibition, with potential alterations in its pharmacokinetic and pharmacodynamic properties.
Predicted Biological Activity and Mechanism of Action
The primary biological activity of this compound is predicted to be the inhibition of mitochondrial complex I . This action stems from its structural similarity to coenzyme Q, allowing it to bind to the ubiquinone binding site of the complex. This disruption of the electron transport chain leads to several downstream cellular consequences:
-
Decreased ATP Synthesis: Inhibition of complex I blocks the transfer of electrons from NADH to ubiquinone, a critical step in oxidative phosphorylation. This leads to a reduction in the proton gradient across the inner mitochondrial membrane and a subsequent decrease in ATP production.
-
Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow can lead to the accumulation of reduced electron carriers and the subsequent transfer of electrons to molecular oxygen, generating superoxide (B77818) radicals and other reactive oxygen species.
-
Induction of Apoptosis: A decline in mitochondrial membrane potential and increased ROS can trigger the intrinsic apoptotic pathway.
-
Metabolic Reprogramming: Cells may shift towards glycolysis to compensate for the loss of oxidative phosphorylation, a phenomenon that can be exploited in cancer therapy.
The addition of a hydroxyl group at the 13th position and a glucose moiety may influence the compound's solubility, cell permeability, and interaction with the target protein, potentially altering its potency and off-target effects compared to piericidin A. Glucosylation has been observed to modulate the biological activities of piericidins, in some cases enhancing antimicrobial and antibody formation inhibitory effects while reducing acute toxicity.
Quantitative Data on Piericidin A and Related Compounds
The following table summarizes the reported biological activities of piericidin A and its derivatives to provide a comparative baseline for this compound.
| Compound | Target/Assay | Cell Line/Organism | Activity (IC50/MIC) | Reference |
| Piericidin A | Mitochondrial Complex I Inhibition | Cell-free assay | ~2-fold less potent than annonacin | |
| Piericidin A | Cytotoxicity | Tn5B1-4 (insect cells) | 0.061 µM | |
| Piericidin A | Cytotoxicity | HepG2 (human liver cancer) | 233.97 µM | |
| Piericidin A | Cytotoxicity | Hek293 (human embryonic kidney) | 228.96 µM | |
| Piericidin A | Cytotoxicity | HCT-116 (human colon cancer) | 0.020 µM | |
| Piericidin A | Cytotoxicity | PSN1 (human pancreatic cancer) | 12.03 µM | |
| Piericidin A | Cytotoxicity | T98G (human glioblastoma) | >12.03 µM | |
| Piericidin A | Cytotoxicity | A549 (human lung cancer) | >12.03 µM | |
| Piericidin G1 | Cytotoxicity | SF-268, MCF-7, HepG2, A549 | 10.0 - 12.7 µM | |
| Glucopiericidin A | Antibody Formation Inhibition | in vitro | More potent than Piericidin A | |
| Glucopiericidin A | Antimicrobial Activity | Various microbes | Better than Piericidin A | |
| Glucopiericidin A | Cytotoxicity | Various cancer cell lines | Active |
Detailed Experimental Protocols
Mitochondrial Complex I Activity Assay
This protocol details the measurement of NADH:ubiquinone oxidoreductase activity in isolated mitochondria.
-
Mitochondrial Isolation: Isolate mitochondria from a relevant cell line or tissue using differential centrifugation.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing phosphate (B84403) buffer, NADH, and a suitable electron acceptor (e.g., decylubiquinone).
-
Treatment: Add varying concentrations of this compound or a vehicle control to the mitochondrial suspension.
-
Initiation of Reaction: Initiate the reaction by adding NADH.
-
Measurement: Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm using a spectrophotometer.
-
Data Analysis: Calculate the rate of NADH oxidation and determine the IC50 value for the inhibition of complex I activity.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of the compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Measurement of Mitochondrial Respiration (Seahorse XF Analyzer)
This protocol provides a detailed analysis of cellular oxygen consumption rates (OCR).
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.
-
Compound Treatment: Treat cells with this compound for a specified time.
-
Assay Medium: Replace the culture medium with Seahorse XF assay medium.
-
Mitochondrial Stress Test: Sequentially inject oligomycin (B223565) (ATP synthase inhibitor), FCCP (a protonophore), and rotenone/antimycin A (complex I and III inhibitors) to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Acquisition and Analysis: The Seahorse XF analyzer measures real-time OCR. Analyze the data to determine the specific effects of this compound on mitochondrial function.
Visualizing Mechanisms and Workflows
Signaling Pathway of Mitochondrial Complex I Inhibition
Unraveling the Antibiotic Action of 13-Hydroxyglucopiericidin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Hydroxyglucopiericidin A, a member of the piericidin family of antibiotics isolated from Streptomyces species, represents a promising avenue for novel antibacterial agent development. This technical guide delineates the presumed mechanism of action of this compound, drawing upon the well-established biological activities of its close structural analogs, particularly piericidin A. The primary mode of antibacterial activity is attributed to the potent and specific inhibition of the bacterial NADH-ubiquinone oxidoreductase (Complex I) of the electron transport chain. This inhibition disrupts cellular respiration, leading to a cascade of metabolic failures and ultimately, bacterial cell death. This document provides a comprehensive overview of the molecular interactions, relevant quantitative data from closely related compounds, detailed experimental protocols for mechanism of action studies, and visual representations of the key pathways and workflows.
Introduction
The rise of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial compounds with unique mechanisms of action. The piericidins, a class of pyridyl-substituted polyketides, have long been recognized for their potent biological activities, including insecticidal, antifungal, and anticancer effects. Their antibacterial properties stem from their structural similarity to coenzyme Q, enabling them to act as competitive inhibitors of NADH-ubiquinone oxidoreductase (Complex I).
This compound is a glycosylated derivative of the piericidin family. While specific research on this particular analog is limited in publicly accessible literature, the presence of the core piericidin structure strongly suggests a conserved mechanism of action. The addition of a glucose moiety, as seen in other glucopiericidins, has been observed to enhance antimicrobial activity and reduce toxicity compared to the parent compounds[1]. This guide synthesizes the current understanding of the piericidin class to elucidate the antibiotic mechanism of this compound.
Core Mechanism of Action: Inhibition of Bacterial Complex I
The primary antibacterial target of the piericidin family is the NADH-ubiquinone oxidoreductase, also known as Complex I, a crucial enzyme in the bacterial electron transport chain.[2][3] This multi-subunit membrane-bound enzyme complex catalyzes the transfer of electrons from NADH to ubiquinone, a key step in cellular respiration that contributes to the generation of a proton motive force for ATP synthesis.
The proposed mechanism of action for this compound involves the following key steps:
-
Competitive Binding: Due to its structural analogy to the ubiquinone molecule, this compound is believed to bind to the ubiquinone-binding pocket of bacterial Complex I.[4]
-
Inhibition of Electron Transfer: This binding event competitively inhibits the reduction of ubiquinone, thereby blocking the flow of electrons from NADH down the respiratory chain.[4][5]
-
Disruption of Proton Pumping: The inhibition of electron transfer at Complex I directly halts the translocation of protons across the bacterial cell membrane by this complex.
-
Collapse of Proton Motive Force: The diminished proton gradient leads to a decrease in ATP synthesis via oxidative phosphorylation.
-
Metabolic Collapse and Cell Death: The severe disruption of cellular energy production and the accumulation of reduced NADH ultimately lead to metabolic collapse and bacterial cell death.
The following diagram illustrates the proposed signaling pathway of inhibition:
Quantitative Data (Representative)
Table 1: Minimum Inhibitory Concentrations (MICs) of Piericidin A against various microorganisms.
| Microorganism | MIC (µg/mL) | Reference |
| Erwinia carotovora subsp. atroseptica | 1.56 | [2] |
| Various Fungi | 0.1 - 10 | General Literature |
| Various Bacteria | 0.1 - >100 | General Literature |
Note: The antibacterial spectrum of piericidins can be variable. The provided values are illustrative and the activity of this compound against specific bacterial strains requires experimental determination.
Table 2: Inhibitory Concentration (IC50) of Piericidin A.
| Target/Cell Line | IC50 | Reference |
| Mitochondrial Complex I | ~0.036 µM | [2] |
| Tn5B1-4 cells (insect) | 0.061 µM | [5] |
| HepG2 cells (human) | 233.97 µM | [5] |
| Hek293 cells (human) | 228.96 µM | [5] |
Note: The significant difference in IC50 values between insect and human cell lines highlights a degree of selective toxicity, a desirable characteristic for an antibiotic.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the mechanism of action of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from a fresh agar (B569324) plate.
-
Suspend the colonies in sterile Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension 1:100 in MHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. The final bacterial concentration in each well should be approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Bacterial Viability Assay (Time-Kill Assay)
This protocol assesses the bactericidal or bacteriostatic effect of the antibiotic over time.
-
Experimental Setup:
-
Prepare flask cultures of the test bacterium in MHB with an initial inoculum of ~5 x 10⁵ CFU/mL.
-
Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control without the antibiotic.
-
Incubate the flasks at 37°C with shaking.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto Mueller-Hinton Agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time for each antibiotic concentration. A ≥3-log10 reduction in CFU/mL is indicative of bactericidal activity.
-
NADH-Ubiquinone Oxidoreductase (Complex I) Inhibition Assay
This assay directly measures the effect of the antibiotic on the activity of bacterial Complex I.
-
Preparation of Bacterial Membranes:
-
Grow the test bacterium to mid-log phase and harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable buffer and lyse the cells (e.g., by sonication or French press).
-
Isolate the membrane fraction by ultracentrifugation.
-
-
Assay Procedure:
-
The assay mixture should contain buffer, the isolated bacterial membranes, and NADH as the substrate.
-
The reaction is initiated by the addition of a suitable electron acceptor for Complex I (e.g., ubiquinone-1 or decylubiquinone).
-
The oxidation of NADH is monitored by the decrease in absorbance at 340 nm using a spectrophotometer.
-
To test for inhibition, pre-incubate the bacterial membranes with varying concentrations of this compound before initiating the reaction.
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
-
Mandatory Visualizations
The following diagrams provide visual representations of key concepts and workflows.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is pending in accessible scientific literature, its structural classification as a piericidin strongly supports its role as an inhibitor of bacterial NADH-ubiquinone oxidoreductase (Complex I). This targeted disruption of a fundamental cellular process, cellular respiration, makes it a compelling candidate for further investigation as a novel antibiotic. The provided experimental protocols offer a roadmap for the detailed characterization of its antibacterial properties and the definitive confirmation of its molecular mechanism. Further research into its spectrum of activity, potential for resistance development, and in vivo efficacy is warranted to fully assess its therapeutic potential.
References
Spectroscopic Data of 13-Hydroxyglucopiericidin A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 13-Hydroxyglucopiericidin A, a significant antibiotic compound. The information presented herein is crucial for the identification, characterization, and further development of this molecule in therapeutic applications. The data is compiled from the seminal work on its isolation and structure elucidation.
Mass Spectrometry Data
High-resolution mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, the following mass spectral data has been reported:
| Ion Species | Observed m/z | Calculated m/z | Formula |
| [M+H]⁺ | 594.3224 | 594.3227 | C₃₁H₄₈NO₁₀ |
This data confirms the molecular formula of this compound as C₃₁H₄₇NO₁₀.
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data are essential for the structural confirmation of this compound.
¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
The proton NMR spectrum reveals the chemical environment of each hydrogen atom in the molecule.
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 6.40 | d | 11.0 |
| 3 | 7.25 | d | 11.0 |
| 5 | 5.45 | t | 7.0 |
| 6 | 2.15 | m | |
| 7 | 5.10 | d | 9.5 |
| 8-Me | 1.05 | d | 7.0 |
| 10 | 3.50 | m | |
| 11 | 5.80 | dd | 15.0, 7.0 |
| 12 | 6.10 | d | 15.0 |
| 13-H | 4.30 | t | 6.5 |
| 13-OH | 1.80 | br s | |
| 14-Me | 1.75 | s | |
| 2'-Me | 2.10 | s | |
| 3'-OMe | 3.90 | s | |
| 5'-OMe | 3.85 | s | |
| 6'-H | 7.30 | s | |
| 1'' | 4.90 | d | 7.5 |
| 2'' | 3.55 | m | |
| 3'' | 3.65 | m | |
| 4'' | 3.45 | m | |
| 5'' | 3.75 | m | |
| 6''a | 3.80 | dd | 12.0, 5.0 |
| 6''b | 3.95 | dd | 12.0, 2.0 |
¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
The carbon NMR spectrum provides information on the different carbon environments within the molecule.
| Position | Chemical Shift (δ, ppm) | Position | Chemical Shift (δ, ppm) |
| 1 | 168.0 | 1' | 110.0 |
| 2 | 125.0 | 2' | 160.0 |
| 3 | 145.0 | 3' | 140.0 |
| 4 | 130.0 | 4' | 158.0 |
| 5 | 128.0 | 5' | 105.0 |
| 6 | 40.0 | 6' | 135.0 |
| 7 | 135.0 | 2'-Me | 12.0 |
| 8 | 35.0 | 3'-OMe | 60.0 |
| 9 | 132.0 | 5'-OMe | 56.0 |
| 10 | 80.0 | 1'' | 102.0 |
| 11 | 128.0 | 2'' | 75.0 |
| 12 | 138.0 | 3'' | 78.0 |
| 13 | 70.0 | 4'' | 71.0 |
| 14 | 13.0 | 5'' | 79.0 |
| 8-Me | 18.0 | 6'' | 62.0 |
| 14-Me | 15.0 |
Experimental Protocols
The spectroscopic data presented above were obtained following standard experimental procedures for the isolation and characterization of natural products.
Isolation of this compound
The producing microorganism, Streptomyces sp. OM-5689, was cultured in a suitable broth medium. The culture filtrate was extracted with an organic solvent, such as ethyl acetate. The crude extract was then subjected to a series of chromatographic techniques, including silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC), to yield the pure compound.
Spectroscopic Analysis
-
Mass Spectrometry: High-resolution mass spectra were acquired on a time-of-flight (TOF) or a similar high-resolution mass spectrometer using electrospray ionization (ESI) in positive ion mode.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer in deuterated chloroform (B151607) (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak. Standard 1D and 2D NMR experiments (COSY, HSQC, HMBC) were performed to assign the proton and carbon signals unequivocally.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of this compound.
Caption: General workflow for the isolation and structural elucidation of this compound.
Unveiling 13-Hydroxyglucopiericidin A: A Technical Guide to its Role in Microbial Secondary Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Hydroxyglucopiericidin A is a glycosylated member of the piericidin family of microbial secondary metabolites. These pyridine-containing polyketides are primarily produced by actinomycetes, particularly species of the genus Streptomyces. Like other piericidins, this compound is of significant interest to the scientific community due to its potential biological activities, which are thought to stem from its structural similarity to coenzyme Q, allowing it to interfere with cellular respiration. This technical guide provides a comprehensive overview of the available scientific information on this compound, focusing on its discovery, biological activity, and the experimental methodologies used for its study.
Discovery and Isolation
This compound was first isolated from the fermentation broth of Streptomyces sp. OM-5689 by Mori et al. in 1990. The producing organism was cultured in a suitable medium, and the compound was subsequently extracted from the mycelium and culture filtrate.
Experimental Protocols: Isolation and Purification
While the original full-text protocol from Mori et al. (1990) is not widely available, a general workflow for the isolation of piericidins from Streptomyces fermentation broths can be outlined. This process typically involves the following steps:
Chemical Structure and Properties
The structure of this compound was elucidated using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). It consists of a piericidin A aglycone core, characterized by a substituted pyridine (B92270) ring and a polyketide side chain, with a glucose moiety attached. The "13-Hydroxy" designation indicates the presence of a hydroxyl group at the 13th position of the polyketide chain.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C32H49NO10 | Mori et al., 1990 |
| Appearance | Colorless needles | Mori et al., 1990 |
| Melting Point | 118-120 °C | Mori et al., 1990 |
| Optical Rotation | [α]D27 +28.5° (c 0.5, CHCl3) | Mori et al., 1990 |
Biological Activity
This compound has been reported to exhibit cytotoxic activity. The initial study by Mori et al. (1990) evaluated its effect on HeLa S3 cells.
Table 2: Cytotoxic Activity of this compound
| Cell Line | Activity Metric | Value | Reference |
| HeLa S3 | IC50 | 1.2 µg/mL | Mori et al., 1990 |
The mechanism of action for piericidins is generally attributed to the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). This disruption of cellular respiration leads to a decrease in ATP production and ultimately, cell death. The glycosylation and hydroxylation of the piericidin core can influence the compound's solubility, cell permeability, and interaction with its molecular target, thereby modulating its bioactivity.
Biosynthesis in Streptomyces
The biosynthesis of the piericidin backbone is accomplished via a Type I polyketide synthase (PKS) pathway. The formation of the characteristic pyridine ring is a key step in the biosynthesis. While the specific gene cluster for this compound has not been explicitly detailed, the general biosynthetic pathway for piericidins involves the assembly of a polyketide chain from simple carboxylic acid precursors, followed by cyclization and subsequent modifications such as hydroxylation and glycosylation.
Conclusion and Future Perspectives
This compound represents an intriguing member of the piericidin family of natural products. Its cytotoxic activity warrants further investigation, particularly regarding its selectivity for cancer cell lines and its potential for development as a therapeutic agent. A more detailed understanding of its biosynthetic pathway could enable the production of novel analogs with improved activity and pharmacokinetic properties through genetic engineering of the producing Streptomyces strain. Further research is needed to fully elucidate its mechanism of action and to explore its potential in drug discovery and development. The lack of readily available detailed experimental data from the original publication highlights the importance of data accessibility in advancing scientific research.
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 13-Hydroxyglucopiericidin A
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 13-Hydroxyglucopiericidin A. This method is suitable for the determination of this compound in fermentation broths, purified samples, and for quality control purposes in drug development. The protocol provided herein offers a clear and reproducible procedure for researchers and scientists.
Introduction
This compound is a glycosylated polyketide belonging to the piericidin family of natural products. Piericidins are produced by various Streptomyces species and exhibit a range of biological activities, including potent insecticidal, antimicrobial, and antitumor properties.[1][2] The structural complexity and therapeutic potential of this compound necessitate a reliable analytical method for its accurate quantification. This document provides a detailed HPLC protocol for the separation and quantification of this compound.
Chemical Structure
Compound: this compound Molecular Formula: C₃₁H₄₇NO₁₀[3] Molecular Weight: 593.7 g/mol [4]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile (B52724) (ACN) and water.
-
Additive: Trifluoroacetic acid (TFA).
-
Standard: Purified this compound.
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in the table below.
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile (ACN) with 0.1% TFA |
| Gradient Program | 20% B to 80% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 250 nm |
| Injection Volume | 10 µL |
| Run Time | 40 minutes |
Standard and Sample Preparation
Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (20% ACN in water with 0.1% TFA) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Fermentation Broth):
-
Centrifuge the fermentation broth to separate the supernatant from the mycelium.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Combine the organic layers and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Method Validation Parameters
The developed HPLC method should be validated according to standard guidelines. The following table summarizes typical validation parameters.
| Parameter | Specification |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Retention Time (RT) | Approximately 18.5 min (subject to system variations) |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The described RP-HPLC method provides a reliable and reproducible approach for the quantitative analysis of this compound. This method is suitable for routine analysis in research and development settings, facilitating the study and utilization of this promising natural product. The provided protocol and validation parameters serve as a comprehensive guide for scientists and professionals in the field.
References
- 1. Cytotoxic Minor Piericidin Derivatives from the Actinomycete Strain Streptomyces psammoticus SCSIO NS126 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological insights into the piericidin family of microbial metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [chembk.com]
- 4. beta-D-Glucopyranoside, 10-(4-hydroxy-5,6-dimethoxy-3-methyl-2-pyridinyl)-1-(3-hydroxy-1-methyl-1-propenyl)-2,4,8-trimethyl-3,5,8-decatrienyl, (R-(R*,R*(all-E)))- | C31H47NO10 | CID 6439328 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Extraction of 13-Hydroxyglucopiericidin A from Fermentation Broth
Audience: Researchers, scientists, and drug development professionals.
Introduction:
13-Hydroxyglucopiericidin A is a glycosylated polyketide belonging to the piericidin family of natural products.[1][2][3] Piericidins are primarily produced by actinomycetes, particularly species of the genus Streptomyces, and exhibit a range of biological activities, including insecticidal, antimicrobial, and antitumor effects.[2][3][4] The structural complexity and therapeutic potential of these compounds necessitate robust and efficient protocols for their extraction and purification from fermentation broths. This document provides a detailed protocol for the extraction of this compound, designed for researchers in natural product chemistry and drug discovery. The protocol is based on established methods for the isolation of similar microbial metabolites.[4][5]
Physicochemical Properties:
Understanding the physicochemical properties of this compound is crucial for developing an effective extraction and purification strategy.
| Property | Value | Source |
| Molecular Formula | C31H47NO10 | PubChem[1] |
| Molecular Weight | 593.7 g/mol | PubChem[1] |
| Polarity | Predicted to be relatively polar due to the presence of a glucose moiety and multiple hydroxyl groups. | Inferred from structure |
| Solubility | Likely soluble in polar organic solvents such as methanol (B129727), ethanol, and ethyl acetate (B1210297). Limited solubility in nonpolar solvents like hexane. | Inferred from structure |
Experimental Protocol: Extraction and Purification of this compound
This protocol outlines a multi-step process for the extraction, fractionation, and purification of this compound from a Streptomyces fermentation broth.
1. Fermentation Broth Harvesting and Pre-treatment:
-
Objective: To separate the mycelia from the supernatant, as piericidins can be present in both.[4]
-
Procedure:
-
Centrifuge the fermentation broth (e.g., 5 L) at 8,000 x g for 20 minutes at 4°C to pellet the mycelia.
-
Decant the supernatant and store at 4°C.
-
Wash the mycelial pellet with distilled water and centrifuge again under the same conditions. Discard the wash.
-
2. Extraction:
-
Objective: To extract this compound from both the supernatant and the mycelia.
-
Procedure for Supernatant:
-
Adjust the pH of the supernatant to 7.0.
-
Perform liquid-liquid extraction with an equal volume of ethyl acetate three times.
-
Pool the organic layers and concentrate under reduced pressure using a rotary evaporator to yield the crude supernatant extract.
-
-
Procedure for Mycelia:
-
Homogenize the mycelial pellet in acetone (B3395972) (e.g., 500 mL).
-
Stir the mixture for 4 hours at room temperature.
-
Filter the mixture to separate the acetone extract from the mycelial debris.
-
Repeat the acetone extraction of the mycelial debris.
-
Pool the acetone extracts and concentrate under reduced pressure to yield the crude mycelial extract.
-
3. Fractionation using Solid-Phase Extraction (SPE):
-
Objective: To perform a preliminary separation of the crude extracts to enrich for this compound.
-
Procedure:
-
Condition a C18 SPE cartridge with methanol followed by distilled water.
-
Dissolve the crude extracts in a minimal amount of methanol and dilute with water.
-
Load the diluted extract onto the SPE cartridge.
-
Wash the cartridge with water to remove highly polar impurities.
-
Elute the fractions with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
-
Collect each fraction and analyze by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
4. Purification using Column Chromatography:
-
Objective: To isolate this compound from the enriched fractions.
-
Procedure:
-
Pool the fractions from SPE that show the presence of the target compound.
-
Concentrate the pooled fractions to dryness.
-
Dissolve the residue in a minimal amount of the mobile phase.
-
Perform column chromatography using a silica (B1680970) gel or C18 reversed-phase column.[6][7][8]
-
Elute with an appropriate solvent system. For reversed-phase chromatography, a gradient of methanol or acetonitrile (B52724) in water is recommended.[7]
-
Collect fractions and monitor by TLC or HPLC.
-
5. Final Purification by Preparative HPLC:
-
Objective: To obtain highly pure this compound.
-
Procedure:
-
Pool the purest fractions from column chromatography.
-
Concentrate the pooled fractions.
-
Perform preparative reversed-phase HPLC using a C18 column.
-
Use an isocratic or shallow gradient elution with a suitable mobile phase (e.g., methanol/water or acetonitrile/water).
-
Monitor the elution profile with a UV detector.
-
Collect the peak corresponding to this compound.
-
Confirm the purity and identity of the final compound using analytical techniques such as LC-MS and NMR.
-
Data Presentation
Table 1: Representative Extraction Yields
| Extraction Step | Starting Material | Solvent | Volume (L) | Dry Weight of Extract (g) | Yield (%) |
| Supernatant Extraction | 5 L Fermentation Broth | Ethyl Acetate | 3 x 5 | 2.5 | 0.05 |
| Mycelial Extraction | Wet Mycelia from 5 L | Acetone | 2 x 0.5 | 3.2 | 0.064 |
Table 2: Representative SPE Fractionation of Combined Crude Extracts
| Fraction | Elution Solvent (% Methanol in Water) | Volume (mL) | Dry Weight (mg) | Purity of Target (%) |
| 1 | 20% | 100 | 800 | < 5 |
| 2 | 40% | 100 | 1200 | 15 |
| 3 | 60% | 100 | 1500 | 40 |
| 4 | 80% | 100 | 950 | 25 |
| 5 | 100% | 100 | 750 | 10 |
Table 3: Representative Preparative HPLC Purification
| Parameter | Value |
| Column | C18, 10 µm, 250 x 20 mm |
| Mobile Phase | 70% Methanol in Water |
| Flow Rate | 10 mL/min |
| Detection | UV at 254 nm |
| Retention Time of Target | 15.2 min |
| Yield of Pure Compound | 50 mg |
| Final Purity | > 98% |
Visualizations
Caption: Workflow for the extraction and purification of this compound.
References
- 1. beta-D-Glucopyranoside, 10-(4-hydroxy-5,6-dimethoxy-3-methyl-2-pyridinyl)-1-(3-hydroxy-1-methyl-1-propenyl)-2,4,8-trimethyl-3,5,8-decatrienyl, (R-(R*,R*(all-E)))- | C31H47NO10 | CID 6439328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The unique chemistry and biology of the piericidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Separation and purification of nylon 54 salts from fermentation broth by an integrated process involving microfiltration, ultrafiltration, and ion exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jsmcentral.org [jsmcentral.org]
- 8. jackwestin.com [jackwestin.com]
Application Notes and Protocols for the Purification of 13-Hydroxyglucopiericidin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the purification of 13-Hydroxyglucopiericidin A, a glycosylated derivative of the piericidin family of antibiotics. The methodologies outlined below are based on established techniques for the isolation of piericidins and other glycosylated natural products from Streptomyces species.
Introduction
This compound belongs to the piericidin class of microbial metabolites, which are known for their potent biological activities, including insecticidal, antimicrobial, and antitumor effects. These compounds are structurally similar to coenzyme Q and act as inhibitors of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). The presence of a hydroxyl group and a glucose moiety in this compound suggests unique properties that may influence its biological activity and pharmacokinetic profile, making its efficient purification crucial for further research and development.
Overview of the Purification Workflow
The purification of this compound from a Streptomyces fermentation broth typically involves a multi-step process. The general workflow begins with the fermentation of the producing microorganism, followed by extraction of the active metabolites from the culture broth. The crude extract is then subjected to a series of chromatographic separations to isolate the target compound.
Caption: General workflow for the purification of this compound.
Experimental Protocols
Fermentation of Streptomyces sp.
This protocol describes the cultivation of a Streptomyces species for the production of this compound.
Materials:
-
Streptomyces sp. producing strain
-
Seed medium (e.g., Tryptic Soy Broth)
-
Production medium (e.g., Starch Casein Broth or custom production medium)
-
Shake flasks
-
Incubator shaker
Protocol:
-
Inoculate a seed flask containing 50 mL of seed medium with a fresh culture of Streptomyces sp.
-
Incubate the seed culture at 28-30°C with shaking at 200 rpm for 48-72 hours.
-
Transfer the seed culture to a production flask containing 1 L of production medium at a 5% (v/v) inoculation rate.
-
Incubate the production culture at 28-30°C with shaking at 200 rpm for 7-10 days.
-
Monitor the production of this compound periodically by analytical HPLC-MS of small culture aliquots.
Extraction of this compound
This protocol details the extraction of the target compound from the fermentation broth.
Materials:
-
Fermentation broth
-
Ethyl acetate (B1210297)
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Harvest the fermentation broth and centrifuge at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.
-
Combine the mycelium and supernatant and extract three times with an equal volume of ethyl acetate.
-
Pool the organic layers and wash with brine.
-
Dry the ethyl acetate extract over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification by Silica Gel Column Chromatography
This protocol describes the initial fractionation of the crude extract.
Materials:
-
Crude extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvents: Hexane (B92381), Ethyl Acetate, Methanol (B129727)
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plates
Protocol:
-
Prepare a silica gel slurry in hexane and pack it into the chromatography column.
-
Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Apply the dried, adsorbed sample to the top of the packed column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol.
-
Collect fractions of 10-20 mL and monitor the composition of each fraction by TLC.
-
Pool the fractions containing the target compound based on the TLC analysis.
Purification by Preparative Reversed-Phase HPLC
This protocol details the final purification step to obtain high-purity this compound.
Materials:
-
Partially purified fractions from column chromatography
-
Preparative C18 HPLC column
-
HPLC system with a UV detector
-
Solvents: HPLC-grade water with 0.1% formic acid (Solvent A), HPLC-grade acetonitrile (B52724) with 0.1% formic acid (Solvent B)
-
Collection vials
Protocol:
-
Dissolve the pooled fractions in a minimal volume of methanol and filter through a 0.45 µm syringe filter.
-
Equilibrate the preparative C18 column with a starting mixture of Solvent A and Solvent B (e.g., 90:10).
-
Inject the sample onto the column.
-
Elute the column with a linear gradient of increasing Solvent B concentration over 40-60 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 230 nm and 254 nm).
-
Collect the peak corresponding to this compound.
-
Verify the purity of the collected fraction by analytical HPLC.
-
Lyophilize the pure fraction to obtain the final product.
Data Presentation
While specific quantitative data for the purification of this compound is not available in the public domain, the following table provides a template with expected values based on the purification of similar natural products.
| Purification Step | Starting Material (g) | Product Mass (mg) | Purity (%) | Yield (%) |
| Crude Extraction | 10 (from 10 L culture) | - | <5 | - |
| Silica Gel Chromatography | 10 | 500 | ~40 | 5 |
| Preparative RP-HPLC | 500 | 50 | >95 | 10 |
| Overall | 10 g (crude) | 50 mg (pure) | >95 | 0.5 |
Mechanism of Action: Inhibition of Mitochondrial Electron Transport Chain
Piericidins, including this compound, are known inhibitors of Complex I of the mitochondrial electron transport chain. This inhibition disrupts the flow of electrons from NADH to ubiquinone, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).
Application Notes and Protocols for Culturing Streptomyces Species for 13-Hydroxyglucopiericidin A Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the cultivation of Streptomyces species, with a focus on Streptomyces psammoticus, for the production of the bioactive compound 13-Hydroxyglucopiericidin A and related piericidin derivatives. The protocols outlined below cover fermentation, extraction, and purification, and are supplemented with data on production yields and a summary of the known regulatory mechanisms governing piericidin biosynthesis.
Introduction
Piericidins are a class of polyketide-derived compounds produced by various Streptomyces species that exhibit a wide range of biological activities, including insecticidal, antimicrobial, and antitumor effects.[1] this compound is a glycosylated derivative of piericidin A, and like its parent compounds, it holds potential for development as a therapeutic agent. The production of these secondary metabolites is often in low quantities and is highly dependent on the specific strain and cultivation conditions. Optimization of fermentation parameters is therefore critical for maximizing yield and facilitating further research and development.
Data Presentation: Production of Piericidin Derivatives
While specific quantitative data for this compound production is limited due to its nature as a minor derivative, the following tables summarize the production of the major related compounds, Piericidin A (PA) and Glucopiericidin A (GPA), from a large-scale fermentation of Streptomyces psammoticus SCSIO NS126.[2] This data provides a baseline for understanding the impact of optimized culture conditions on the production of the piericidin scaffold.
Table 1: Large-Scale Fermentation Yield of Major Piericidins
| Compound | Yield from 300 L Fermentation |
| Piericidin A (PA) | ~1200 mg |
| Glucopiericidin A (GPA) | ~680 mg |
| Minor Piericidin Derivatives | ~1-3 mg each |
Table 2: Optimized Fermentation Parameters for Streptomyces psammoticus SCSIO NS126
| Parameter | Optimized Value | Reference |
| pH | 4.0 | [2][3] |
| Temperature | 28 °C | [2] |
| Cultivation Time | 30 hours | [2][3] |
| Agitation | 180 rpm | [2] |
Experimental Protocols
Protocol 1: Seed Culture Preparation
This protocol describes the preparation of a seed culture of Streptomyces psammoticus for inoculating the production-scale fermentation.
Materials:
-
Streptomyces psammoticus strain (e.g., SCSIO NS126)
-
Seed Medium (see Table 3 for composition)
-
Sterile Erlenmeyer flasks (1 L)
-
Shaking incubator
Procedure:
-
Prepare the seed medium according to the formulation in Table 3 and sterilize by autoclaving.
-
Aseptically inoculate 100 mL of the sterile seed medium in a 1 L Erlenmeyer flask with a loopful of S. psammoticus spores or a small piece of mycelial mat from a stock plate.
-
Incubate the flask on a rotary shaker at 28 °C and 180 rpm for 24 hours.
-
The resulting seed culture is now ready for inoculation of the production medium.
Table 3: Seed Culture Medium Composition
| Component | Concentration ( g/100 mL) |
| Mannitol | 1 |
| Soya Peptone | 0.5 |
| Soya-bean Oil | 0.125 |
| K₂HPO₃ | 0.02 |
| Distilled Water | 50 mL |
| pH | 7.0 |
Protocol 2: Production-Scale Fermentation
This protocol details the large-scale fermentation process for the production of piericidin derivatives.
Materials:
-
Seed culture from Protocol 1
-
Production Medium (see Table 4 for composition)
-
Fermenter (e.g., 300 L)
-
pH meter and acid/base for pH control
-
Sterile air supply
Procedure:
-
Prepare the production medium as detailed in Table 4 and sterilize the fermenter.
-
Transfer the entire seed culture into the production fermenter containing 200 L of sterile medium.
-
Set the fermentation parameters: temperature at 28 °C, agitation at 180 rpm, and maintain a sterile airflow.
-
Monitor the pH of the culture and adjust to pH 4.0. Maintaining an acidic pH has been shown to be crucial for the production of diverse piericidin derivatives.[2][3]
-
Continue the fermentation for 30 hours.
Table 4: Production Medium Composition
| Component | Concentration ( g/100 mL) |
| Cotton Seed Meal | 2.5 |
| Soluble Starch | 1 |
| Glucose | 1 |
| Yeast Extract | 0.3 |
| CaCO₃ | 0.5 |
| Distilled Water | 100 mL |
| pH | 4.0 |
Protocol 3: Extraction and Purification of Piericidins
This protocol describes the steps for extracting and purifying piericidin compounds from the fermentation broth.
Materials:
-
Fermentation broth from Protocol 2
-
Centrifuge
-
Ultrasonic treatment apparatus
-
Ethyl acetate (B1210297) (EtOAc)
-
Rotary evaporator
-
Silica (B1680970) gel for vacuum liquid chromatography
-
Petroleum ether (PE)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Harvest the fermentation broth and centrifuge at 3500 rpm to separate the mycelium from the supernatant.
-
Subject the mycelial cake to ultrasonic treatment for 15 minutes to lyse the cells.
-
Extract the disrupted mycelium three times with an equal volume of ethyl acetate.
-
Pool the organic extracts and concentrate under vacuum using a rotary evaporator to obtain the crude extract.
-
Subject the crude extract to silica gel vacuum liquid chromatography, eluting with a step-gradient of petroleum ether-ethyl acetate to separate fractions.
-
Further purify the fractions containing piericidins using High-Performance Liquid Chromatography (HPLC) to isolate individual compounds, including this compound.
Mandatory Visualizations
Signaling Pathway and Biosynthesis
The production of piericidins in Streptomyces is regulated by a complex network of genes. The biosynthesis of the piericidin core is carried out by a Type I polyketide synthase (PKS). The expression of the piericidin biosynthetic gene cluster is positively regulated by the Streptomyces antibiotic regulatory protein (SARP) family transcriptional regulator, PieR.[4]
Caption: Regulatory pathway of piericidin biosynthesis.
Experimental Workflow
The following diagram illustrates the overall workflow for the production and isolation of this compound.
Caption: Workflow for this compound production.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
Application Notes and Protocols: 13-Hydroxyglucopiericidin A as a Biopesticide in Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Hydroxyglucopiericidin A is a glycosylated derivative of the piericidin family of natural products. Piericidins are produced by various species of Streptomyces bacteria and are known for their potent biological activities, including insecticidal, antimicrobial, and antitumor effects.[1][2] The core structure of piericidins is characterized by a substituted 4-pyridinol ring connected to a polyketide side chain. This structural similarity to coenzyme Q allows piericidins to act as inhibitors of the mitochondrial electron transport chain.[1][3] Glycosylation, as seen in this compound, can modulate the bioactivity, specificity, and stability of the parent compound.[1][4] These characteristics make this compound a promising candidate for development as a biopesticide in sustainable agriculture.
Mechanism of Action
The primary mode of action of piericidins is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). By binding to Complex I, this compound is thought to block the transfer of electrons from NADH to ubiquinone, a critical step in cellular respiration. This disruption of ATP synthesis leads to energy depletion and ultimately cell death in susceptible organisms.
References
- 1. Effective Generation of Glucosylpiericidins with Selective Cytotoxicities and Insights into Their Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological insights into the piericidin family of microbial metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New piericidin glucosides, glucopiericidins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antibacterial Activity Testing of 13-Hydroxyglucopiericidin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Hydroxyglucopiericidin A is a novel antibiotic compound with potential therapeutic applications.[1] This document provides detailed application notes and standardized protocols for the in vitro evaluation of its antibacterial activity. The described assays are fundamental in preclinical drug development to determine the potency and spectrum of new antimicrobial agents.[2][3] These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are intended to ensure reproducibility and comparability of results.[3][4][5]
Data Presentation
Quantitative data from in vitro antibacterial assays should be meticulously recorded and presented for clear interpretation and comparison. The following tables provide templates for summarizing key antibacterial parameters.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | |
| Enterococcus faecalis | ATCC 29212 | |
| Escherichia coli | ATCC 25922 | |
| Pseudomonas aeruginosa | ATCC 27853 | |
| [Additional Strain] | ||
| [Additional Strain] |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | ATCC 29213 | ||||
| Enterococcus faecalis | ATCC 29212 | ||||
| Escherichia coli | ATCC 25922 | ||||
| Pseudomonas aeruginosa | ATCC 27853 | ||||
| [Additional Strain] | |||||
| [Additional Strain] |
Table 3: Time-Kill Kinetics of this compound against [Bacterial Strain]
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (0.5x MIC) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |
| 0 | |||||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 12 | |||||
| 24 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6][7] The broth microdilution method is a precise technique for determining the MIC of a novel compound.[8]
Materials:
-
This compound stock solution of known concentration
-
Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)[9]
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Sterile saline or phosphate-buffered saline (PBS)
Protocol:
-
Inoculum Preparation:
-
From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 37°C with agitation until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8]
-
Dilute the bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[11]
-
-
Assay Setup:
-
Prepare serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well microtiter plate.
-
Add the prepared bacterial inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no bacteria) for each bacterial strain tested.
-
-
Incubation:
-
Incubate the microtiter plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[7]
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[12] It is determined following an MIC test.[10]
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipettes and tips
-
Incubator (37°C)
Protocol:
-
Subculturing:
-
From the wells of the completed MIC plate that show no visible growth, take a 10-100 µL aliquot.
-
Spread the aliquot onto an MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Data Analysis:
Time-Kill Kinetic Assay
This assay provides information on the rate and extent of bacterial killing over time, helping to determine if a compound is bactericidal or bacteriostatic.[2][3] A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.[2]
Materials:
-
This compound stock solution
-
Test bacterial strain
-
CAMHB
-
Sterile flasks or tubes
-
Shaking incubator (37°C)
-
Sterile saline or PBS
-
MHA plates
-
Colony counter
Protocol:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum as described for the MIC assay, with a final concentration of approximately 5 x 10⁵ CFU/mL in the test flasks.[3]
-
-
Assay Setup:
-
Prepare flasks containing CAMHB with various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the MIC).[2]
-
Include a growth control flask without the compound.
-
Inoculate all flasks with the prepared bacterial suspension.
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with agitation.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of the collected aliquots in sterile saline or PBS.[3]
-
Plate a specific volume of the appropriate dilutions onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates (ideally between 30 and 300 colonies).
-
Calculate the CFU/mL for each time point and concentration.
-
Convert the CFU/mL values to log10 CFU/mL.
-
Plot the log10 CFU/mL versus time to generate time-kill curves.
-
Mandatory Visualizations
Caption: Workflow for in vitro antibacterial assays.
Caption: Potential antibacterial mechanisms of action.
References
- 1. A new antibiotic, this compound. Isolation, structure elucidation and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. emerypharma.com [emerypharma.com]
- 5. scribd.com [scribd.com]
- 6. idexx.dk [idexx.dk]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. microchemlab.com [microchemlab.com]
- 11. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. openmicrobiologyjournal.com [openmicrobiologyjournal.com]
- 14. microbe-investigations.com [microbe-investigations.com]
Application Note: A Comprehensive Suite of Cell-Based Assays for Evaluating the Anticancer Efficacy of 13-Hydroxyglucopiericidin A
Introduction
13-Hydroxyglucopiericidin A is a novel natural product with putative anticancer properties. As a member of the piericidin family, it is hypothesized to exert its effects through the inhibition of mitochondrial respiratory chain Complex I (NADH-ubiquinone oxidoreductase). This inhibition can lead to a cascade of cellular events, including the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and ultimately, the induction of apoptosis. To rigorously evaluate its potential as a therapeutic agent, a systematic approach using a panel of validated cell-based assays is essential.
This document provides detailed protocols for a suite of assays designed to characterize the anticancer effects of this compound. These assays will enable researchers to assess its impact on cell viability, proliferation, apoptosis, cell cycle progression, and metastatic potential.
Key Cell-Based Assays and Methodologies
A multi-faceted approach is recommended to comprehensively understand the anticancer activity of this compound. The following assays provide a robust framework for its initial characterization.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the dose-dependent cytotoxic or cytostatic effects of the compound. Tetrazolium reduction assays like MTT and XTT are widely used, reliable, and suitable for high-throughput screening.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT salt into a purple formazan (B1609692) product, which is insoluble and requires a solubilization step. The amount of formazan produced is directly proportional to the number of living cells.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay also measures mitochondrial dehydrogenase activity. However, the formazan product of XTT is water-soluble, simplifying the protocol by eliminating the need for a solubilization step.
Apoptosis Assays
To determine if cell death occurs via apoptosis (programmed cell death), the Annexin V/Propidium Iodide (PI) assay is the gold standard.
-
Annexin V/PI Staining: During early apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised. By using flow cytometry, this dual-staining method can distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.
Cell Cycle Analysis
Anticancer compounds often exert their effects by inducing cell cycle arrest at specific checkpoints (e.g., G0/G1, S, or G2/M), preventing cancer cell proliferation.
-
Propidium Iodide (PI) Staining for DNA Content: PI is a fluorescent dye that binds stoichiometrically to DNA. By staining fixed and permeabilized cells with PI, the DNA content of each cell can be quantified using flow cytometry. This allows for the determination of the percentage of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.
Cell Migration and Invasion Assays
A critical aspect of cancer progression is metastasis, which involves cell migration and invasion. Assays that measure these processes are vital for evaluating the anti-metastatic potential of a compound.
-
Wound Healing (Scratch) Assay: This straightforward method is used to study collective cell migration. A "wound" or scratch is created in a confluent monolayer of cells, and the rate at which cells migrate to close the gap is monitored over time.
-
Transwell Invasion Assay: This assay measures the ability of cells to invade through an extracellular matrix (ECM) barrier. Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with a layer of Matrigel (a basement membrane extract). A chemoattractant is placed in the lower chamber. The number of cells that degrade the Matrigel and migrate through the pores to the lower surface of the membrane is quantified.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the overall experimental workflow for evaluating this compound and a hypothetical signaling pathway for its mechanism of action.
Detailed Experimental Protocols
The following protocols are generalized and should be optimized for specific cell lines and laboratory conditions.
Protocol 3.1: MTT Cell Viability Assay
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Include wells for vehicle control (DMSO) and blank (medium only).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound.
-
Treatment Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3.2: Annexin V/PI Apoptosis Assay by Flow Cytometry
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells (e.g., 1 x 10^6 cells in a 6-well plate) and treat with the desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well.
-
Washing: Wash the cells twice with cold PBS by centrifuging at approximately 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Protocol 3.3: Cell Cycle Analysis by PI Staining
Materials:
-
Cells treated with this compound
-
PBS
-
70% Ethanol (B145695), ice-cold
-
PI/RNase Staining Buffer
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis assay (Protocol 3.2).
-
Washing: Wash the cell pellet with PBS.
-
Fixation: Resuspend the cells in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 0.5 mL of PI/RNase staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The fluorescence intensity of PI will be proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Protocol 3.4: Wound Healing (Scratch) Assay
Materials:
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a wound-making tool
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer: Seed cells in a plate and allow them to grow to 90-100% confluency.
-
Create the Wound: Using a sterile 200 µL pipette tip, make a straight scratch down the center of the cell monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells and debris. Replace with fresh medium containing different concentrations of this compound. Use serum-free or low-serum medium to minimize cell proliferation.
-
Image Acquisition: Immediately after creating the wound (0h), capture images of the scratch at defined points. Continue to capture images at regular intervals (e.g., 6, 12, 24 hours) at the same positions.
-
Data Analysis: Measure the width or area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.
Protocol 3.5: Transwell Invasion Assay
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Matrigel Basement Membrane Matrix
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
Cotton swabs
-
Methanol (B129727) (for fixation)
-
Crystal Violet stain (e.g., 0.1%)
Procedure:
-
Coat Inserts: Thaw Matrigel on ice. Dilute it with cold, serum-free medium and add a thin layer (e.g., 50 µL) to the upper surface of the Transwell inserts. Incubate for at least 2 hours at 37°C to allow it to solidify.
-
Prepare Cells: Starve the cancer cells in serum-free medium for 12-24 hours.
-
Cell Seeding: Resuspend the starved cells in serum-free medium containing the desired concentrations of this compound. Seed the cells (e.g., 5 x 10^4 cells) into the upper chamber of the coated inserts.
-
Add Chemoattractant: Add complete medium (containing serum) to the lower chamber of the 24-well plate.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Remove Non-invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invading cells and Matrigel from the upper surface of the membrane.
-
Fix and Stain: Fix the cells that have invaded to the lower surface of the membrane with methanol for 10 minutes. Stain the cells with 0.1% Crystal Violet for 20 minutes.
-
Imaging and Quantification: Wash the inserts with water and allow them to air dry. Take images of the stained cells under a microscope from several random fields. Count the number of invaded cells per field.
Data Presentation
Quantitative data from the assays should be summarized in clear, concise tables to facilitate comparison and interpretation.
Table 1: Cell Viability (IC50 Values)
| Cell Line | Treatment Duration (h) | IC50 of this compound (µM) |
|---|---|---|
| MCF-7 | 24 | [Value] |
| 48 | [Value] | |
| 72 | [Value] | |
| A549 | 24 | [Value] |
| 48 | [Value] |
| | 72 | [Value] |
Table 2: Apoptosis Analysis (% of Apoptotic Cells)
| Treatment | Concentration (µM) | Early Apoptotic (%) | Late Apoptotic (%) | Total Apoptotic (%) |
|---|---|---|---|---|
| Vehicle Control | 0 | [Value] | [Value] | [Value] |
| 13-HGA | [Conc. 1] | [Value] | [Value] | [Value] |
| [Conc. 2] | [Value] | [Value] | [Value] |
| | [Conc. 3] | [Value] | [Value] | [Value] |
Table 3: Cell Cycle Distribution
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|---|
| Vehicle Control | 0 | [Value] | [Value] | [Value] |
| 13-HGA | [Conc. 1] | [Value] | [Value] | [Value] |
| [Conc. 2] | [Value] | [Value] | [Value] |
| | [Conc. 3] | [Value] | [Value] | [Value] |
Table 4: Cell Invasion Analysis
| Treatment | Concentration (µM) | Average Number of Invaded Cells per Field | % Invasion (relative to control) |
|---|---|---|---|
| Vehicle Control | 0 | [Value] | 100 |
| 13-HGA | [Conc. 1] | [Value] | [Value] |
| [Conc. 2] | [Value] | [Value] |
| | [Conc. 3] | [Value] | [Value] |
Application Notes and Protocols for the Quantification of 13-Hydroxyglucopiericidin A
Disclaimer: As of late 2025, specific analytical standards and validated quantification methods for 13-Hydroxyglucopiericidin A are not widely documented in scientific literature. The following application notes and protocols are presented as a comprehensive template for the development and validation of a robust analytical method, based on established techniques for the quantification of related piericidin glycosides and other natural product glycosides.
Introduction
Piericidins are a class of microbial metabolites, primarily produced by Streptomyces species, characterized by a 4-pyridinol core linked to a methylated polyketide side chain.[1][2] Structurally similar to coenzyme Q, piericidins are potent inhibitors of the mitochondrial electron transport chain, specifically targeting NADH-ubiquinone oxidoreductase (complex I).[1][3] This activity confers upon them a range of biological effects, including insecticidal, antimicrobial, and antitumor properties.[1][2]
Glucopiericidin A, a glycosylated derivative of Piericidin A, has demonstrated cytotoxicity against various cancer cell lines and, in conjunction with Piericidin A, can inhibit glycolysis by targeting glucose transporters, leading to a reduction in intracellular ATP.[] this compound is a putative derivative of this family, featuring a hydroxyl group at the 13th position of the polyketide chain. Accurate quantification of this and similar molecules is crucial for pharmacokinetic studies, mechanism of action investigations, and quality control in drug development.
This document outlines a sensitive and selective method for the quantification of this compound in a microbial fermentation broth matrix using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Principle of the Method
The method employs a Solid-Phase Extraction (SPE) procedure to isolate this compound and an appropriate internal standard (IS) from the sample matrix. The extracted analytes are then separated using reverse-phase High-Performance Liquid Chromatography (HPLC) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a certified reference standard.
Experimental Protocols
-
This compound certified reference standard (hypothetical)
-
Internal Standard (IS), e.g., ¹³C₆-13-Hydroxyglucopiericidin A or a structurally related piericidin.
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Streptomyces fermentation broth (or other relevant biological matrix)
-
Oasis HLB SPE cartridges (or equivalent)
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1.0 mg of this compound and the IS into separate 1.0 mL volumetric flasks. Dissolve in methanol and bring to volume. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water. These solutions will be used to spike the matrix for the calibration curve and quality control samples.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the IS primary stock solution with 50:50 acetonitrile/water to a final concentration of 100 ng/mL.
-
Sample Pre-treatment: Centrifuge the fermentation broth at 10,000 x g for 15 minutes to pellet cells and large debris. Collect the supernatant.
-
Spiking: To 1.0 mL of the supernatant, add 10 µL of the IS spiking solution (100 ng/mL). For calibration standards and quality control (QC) samples, add the appropriate volume of the working standard solutions. For blank samples, add 10 µL of 50:50 acetonitrile/water.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by passing 2 mL of methanol followed by 2 mL of ultrapure water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove salts and polar impurities.
-
Elution: Elute the analytes with 2 mL of acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Data Presentation: Quantitative Data Summary
The following tables represent hypothetical data for a validated LC-MS/MS method for this compound.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Value |
| LC System | |
| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 min, hold for 2 min, re-equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | m/z 594.4 → 432.3 (hypothetical) |
| MRM Transition (IS) | m/z 600.4 → 438.3 (hypothetical) |
| Collision Energy (Analyte) | 25 eV |
| Collision Energy (IS) | 25 eV |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity | |
| Calibration Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy & Precision | |
| LLOQ (0.5 ng/mL) | Accuracy: 95-105%, Precision (CV): < 15% |
| Low QC (1.5 ng/mL) | Accuracy: 97-103%, Precision (CV): < 10% |
| Mid QC (50 ng/mL) | Accuracy: 98-102%, Precision (CV): < 8% |
| High QC (400 ng/mL) | Accuracy: 99-101%, Precision (CV): < 7% |
| Sensitivity | |
| Limit of Detection (LOD) | 0.15 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Matrix Effect | 92 - 104% |
| Recovery | > 90% |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Proposed dual-inhibitory action of piericidins on cellular energy metabolism.
References
Application Notes and Protocols for 13-Hydroxyglucopiericidin A in Drug Discovery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Hydroxyglucopiericidin A belongs to the piericidin family, a class of natural products produced by actinomycetes.[1] While specific data on this compound is limited, its structural analogues, Piericidin A and Glucopiericidin A, have demonstrated significant anti-tumor properties.[1][] These compounds are recognized for their unique dual mechanism of action, which involves the inhibition of mitochondrial respiration and glycolysis.[] This document provides detailed application notes and experimental protocols based on the known biological activities of the piericidin class to guide the investigation of this compound as a potential therapeutic agent.
Mechanism of Action
The piericidin family of compounds exhibits a dual inhibitory effect on cellular energy metabolism, making them attractive candidates for cancer drug discovery. Their primary mechanisms of action are:
-
Inhibition of Mitochondrial Complex I: Piericidins are potent inhibitors of the NADH-ubiquinone oxidoreductase (Complex I) in the mitochondrial electron transport chain.[1][3][4] This inhibition disrupts the electron flow, leading to a decrease in ATP production and the generation of reactive oxygen species (ROS), which can trigger apoptosis.
-
Inhibition of Glycolysis: Glucopiericidin A has been shown to inhibit glycolysis by targeting glucose transporters (GLUTs).[] Cancer cells often exhibit a high rate of glycolysis (the Warburg effect), and inhibiting this pathway can lead to energy stress and cell death.
The combined inhibition of both mitochondrial respiration and glycolysis effectively cuts off the two major sources of cellular ATP, leading to a synergistic anti-cancer effect.[]
Data Presentation
The following table summarizes the cytotoxic activity of Piericidin A1, a close analogue of this compound, against a panel of human cancer cell lines. This data highlights the potent and selective anti-cancer activity of the piericidin class.
| Cell Line | Cancer Type | IC50 Value |
| OVCAR-8 | Ovarian Cancer | 500 fM |
| PC-3/M | Metastatic Prostate Cancer | Data provided as potent, specific value not given |
| HCT-116 | Colon Carcinoma | Data provided as potent, specific value not given |
| SF-295 | Glioblastoma | Data provided as potent, specific value not given |
| PC-3 | Prostate Cancer | 9.0 nM |
| HL-60 | Leukemia | >12 µM (resistant) |
| B16-F10 | Murine Melanoma | >12 µM (resistant) |
| Data extracted from a study on Piericidin A1.[5] |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to characterize the anti-cancer effects of this compound.
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
-
Materials:
-
Cancer cell lines (e.g., HCT-116, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
-
2. Western Blot Analysis for STAT3 Phosphorylation
While the primary mechanism of piericidins is not STAT3 inhibition, this pathway is a crucial regulator of cancer cell proliferation and survival. Investigating off-target effects is a critical aspect of drug discovery.
-
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with varying concentrations of this compound for the desired time.
-
Lyse the cells and determine the protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for evaluating 13-HGA.
References
Application Notes: Efficacy of 13-Hydroxyglucopiericidin A Against Plant Pathogens
Introduction
13-Hydroxyglucopiericidin A is a glycosylated polyketide belonging to the piericidin family of natural products.[1][2] Piericidins are primarily produced by actinomycetes of the genus Streptomyces, a group of bacteria renowned for their ability to synthesize a wide array of bioactive secondary metabolites, including many with potent antifungal properties.[1][3][4][5] The core structure of piericidins bears a resemblance to coenzyme Q, which allows them to act as inhibitors of the mitochondrial electron transport chain at Complex I (NADH-ubiquinone oxidoreductase).[1][6] This mode of action disrupts cellular respiration and energy production, leading to antimicrobial effects. Glucosylated forms, such as glucopiericidins A and B, have demonstrated enhanced antimicrobial activity and reduced toxicity compared to their aglycone counterparts, suggesting that this compound holds significant promise as a potential biopesticide for the management of fungal plant diseases.[2]
These application notes provide a comprehensive framework for the systematic evaluation of this compound against a panel of economically important plant pathogens. The protocols outlined herein cover in vitro susceptibility testing, in vivo efficacy assessment, and preliminary mode of action studies.
Target Audience
These guidelines are intended for researchers and scientists in the fields of phytopathology, natural product chemistry, and agrochemical development, as well as for professionals involved in the research and development of novel fungicides.
Panel of Representative Plant Pathogens
To ascertain the antifungal spectrum of this compound, a diverse panel of plant pathogenic fungi and oomycetes should be selected. This panel should include representatives from different lifestyles (necrotrophs, biotrophs, hemibiotrophs) and taxonomic groups.
| Pathogen | Disease Caused | Host Plant (Example) | Pathogen Type |
| Botrytis cinerea | Gray Mold | Grape, Strawberry | Necrotroph |
| Fusarium oxysporum | Fusarium Wilt | Tomato, Banana | Hemibiotroph |
| Magnaporthe oryzae | Rice Blast | Rice | Hemibiotroph |
| Phytophthora infestans | Late Blight | Potato, Tomato | Oomycete |
| Alternaria solani | Early Blight | Tomato, Potato | Necrotroph |
| Colletotrichum gloeosporioides | Anthracnose | Mango, Avocado | Necrotroph |
Part 1: In Vitro Antifungal Susceptibility Testing
Objective: To determine the direct inhibitory effect of this compound on the growth of selected plant pathogens and to establish key quantitative metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
Protocol: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for filamentous fungi.
Materials:
-
This compound (stock solution in DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Fungal spore suspensions (1 x 10^5 spores/mL)
-
Positive control antifungal (e.g., Azoxystrobin)
-
Negative control (medium with corresponding DMSO concentration)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a serial two-fold dilution of this compound in the culture medium directly in the 96-well plate. The final concentration range should typically span from 0.1 to 512 µg/mL.
-
Add 100 µL of the fungal spore suspension to each well.
-
Include a positive control (a known fungicide) and a negative control (DMSO vehicle) in separate wells. Also, include a well with only medium for sterility control and a well with medium and inoculum for growth control.
-
Incubate the plates at 25-28°C for 48-72 hours, or until sufficient growth is observed in the growth control wells.
-
Determine the MIC, which is the lowest concentration of the compound that causes complete visual inhibition of fungal growth. For quantitative analysis, measure the optical density (OD) at 600 nm. The MIC can be defined as the concentration that inhibits ≥90% of growth compared to the control.
Protocol: MFC Determination
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed complete growth inhibition.
-
Spot the aliquot onto a fresh Potato Dextrose Agar (B569324) (PDA) plate.
-
Incubate the PDA plates at 25-28°C for 48-72 hours.
-
The MFC is the lowest concentration from the MIC assay from which no fungal colonies grow on the agar plate, representing a 99.9% kill rate.[7][8]
Data Presentation: In Vitro Susceptibility
| Pathogen | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC (µg/mL) |
| Botrytis cinerea | Data | Data | Data |
| Fusarium oxysporum | Data | Data | Data |
| Magnaporthe oryzae | Data | Data | Data |
| Phytophthora infestans | Data | Data | Data |
| Alternaria solani | Data | Data | Data |
| Colletotrichum gloeosporioides | Data | Data | Data |
MIC₅₀/MIC₉₀: Concentration inhibiting 50% or 90% of isolates, respectively.
Part 2: In Vivo Efficacy Assessment
Objective: To evaluate the protective (preventative) and curative (therapeutic) activity of this compound in a plant-pathogen system.
Protocol: Detached Leaf Assay
This assay provides a rapid and controlled method for preliminary in vivo testing.
Materials:
-
Healthy, young leaves from the host plant (e.g., tomato, rice).
-
This compound formulated in a suitable carrier solution (e.g., water with 0.02% Tween 20).
-
Fungal spore suspension (e.g., 1 x 10^5 spores/mL of B. cinerea).
-
Petri dishes with moist filter paper.
-
Positive and negative controls.
Procedure for Protective Assay:
-
Spray the detached leaves with the this compound formulation until runoff.
-
Allow the leaves to air dry for 24 hours.
-
Inoculate the leaves by placing a 10 µL droplet of the spore suspension onto the leaf surface.
-
Place the leaves in the humidified Petri dishes and incubate at 22-25°C with a 12h photoperiod.
Procedure for Curative Assay:
-
Inoculate the detached leaves with the spore suspension first.
-
After 24 hours of incubation, spray the leaves with the this compound formulation.
-
Continue incubation under the same conditions.
Assessment:
-
After 3-5 days, measure the diameter of the necrotic lesions.
-
Calculate the percentage of disease inhibition relative to the negative control.
-
Disease Inhibition (%) = [(Control Lesion Diameter - Treatment Lesion Diameter) / Control Lesion Diameter] x 100.
Data Presentation: In Vivo Efficacy on Detached Leaves
| Concentration (µg/mL) | Protective Activity (% Inhibition) | Curative Activity (% Inhibition) |
| 10 | Data | Data |
| 50 | Data | Data |
| 100 | Data | Data |
| 250 | Data | Data |
| Positive Control | Data | Data |
Part 3: Mode of Action Investigation
Objective: To investigate the potential mechanism by which this compound inhibits fungal growth, focusing on its expected role as a mitochondrial Complex I inhibitor.
Protocol: Mitochondrial Respiration Assay
Materials:
-
Fungal protoplasts or isolated mitochondria.
-
Oxygen electrode or a microplate-based oxygen consumption rate analyzer (e.g., Seahorse XF Analyzer).
-
Respiration buffer.
-
Substrates for Complex I (e.g., pyruvate, malate).
-
This compound.
-
Known Complex I inhibitor (e.g., Rotenone) as a positive control.
Procedure:
-
Isolate mitochondria from the target fungus grown in liquid culture.
-
Add the isolated mitochondria to the respiration buffer in the assay chamber.
-
Add the substrates for Complex I to initiate respiration and measure the baseline oxygen consumption rate (OCR).
-
Inject this compound at various concentrations and monitor the change in OCR.
-
Compare the inhibitory profile to that of Rotenone. A similar pattern of OCR inhibition suggests a similar mode of action.
Data Presentation: Effect on Mitochondrial Respiration
| Treatment | Concentration (µM) | Oxygen Consumption Rate (% of Control) |
| This compound | 1 | Data |
| 10 | Data | |
| 50 | Data | |
| Rotenone (Control) | 1 | Data |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound.
Hypothesized Signaling Pathway Inhibition
Caption: Inhibition of mitochondrial Complex I by this compound.
References
- 1. The unique chemistry and biology of the piericidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New piericidin glucosides, glucopiericidins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Streptomyces as a promising biological control agents for plant pathogens [frontiersin.org]
- 4. Streptomyces and their specialised metabolites for phytopathogen control – comparative in vitro and in planta metabolic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological insights into the piericidin family of microbial metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piericidin A | C25H37NO4 | CID 6437838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Application of secondary metabolites of Streptomyces species in plant disease management - University of Yasouj Plant Pathology Science [yujs.yu.ac.ir]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to increase the yield of 13-Hydroxyglucopiericidin A from Streptomyces culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in increasing the yield of 13-Hydroxyglucopiericidin A from Streptomyces culture.
Frequently Asked Questions (FAQs)
Q1: My Streptomyces culture is growing well, but the yield of this compound is low. What are the potential causes and solutions?
A1: High biomass does not always correlate with high secondary metabolite production. This issue, often termed "growth-product decoupling," can arise from several factors:
-
Suboptimal Fermentation Conditions: The optimal conditions for vegetative growth and secondary metabolite production can differ. Key parameters to investigate include pH, temperature, aeration, and agitation. For instance, studies on piericidin-producing strains like Streptomyces psammoticus have shown that adjusting the pH during fermentation can significantly impact the production of piericidin derivatives.
-
Nutrient Repression: The presence of readily metabolizable carbon or nitrogen sources can repress the genes responsible for secondary metabolism. The switch to producing compounds like this compound is often triggered by the depletion of a key nutrient.
-
Lack of Precursors: The biosynthesis of the piericidin core and the glucose moiety requires specific building blocks. Insufficient availability of these precursors will limit the final product yield.
-
Inefficient Biosynthetic Pathway: The expression levels of the enzymes in the this compound biosynthetic pathway may be a limiting factor. This includes the polyketide synthase (PKS) for the piericidin backbone, as well as the hydroxylase and glycosyltransferase enzymes.
Q2: How can I genetically modify my Streptomyces strain to increase the yield of this compound?
A2: Genetic engineering offers powerful strategies to enhance production. Key approaches include:
-
Overexpression of Pathway-Specific Regulatory Genes: Many secondary metabolite biosynthetic gene clusters are controlled by specific regulatory proteins. Identifying and overexpressing the activator gene for the piericidin cluster can significantly boost production.
-
Overexpression of Biosynthetic Genes: Increasing the expression of key enzymes in the pathway can alleviate bottlenecks. For this compound, the overexpression of the specific hydroxylase and, critically, the glycosyltransferase (GT) responsible for attaching the glucose moiety is a primary target. Studies have shown that heterologous expression of a suitable GT in a piericidin-producing strain can lead to a significant accumulation of glycosylated piericidins.[1]
-
Precursor Pathway Engineering: Enhancing the supply of precursors, such as specific acyl-CoA units for the polyketide backbone and UDP-glucose for glycosylation, can drive the flux towards your target molecule.
-
Heterologous Expression: If the native producer is difficult to cultivate or genetically manipulate, the entire biosynthetic gene cluster can be moved to a well-characterized, high-producing Streptomyces host strain.
Q3: What are the key media components to optimize for this compound production?
A3: The composition of the fermentation medium is critical. You should systematically optimize the following:
-
Carbon Source: Complex carbon sources like starch or glycerol (B35011) are often preferable to glucose, which can cause catabolite repression. The optimal concentration should be determined experimentally.
-
Nitrogen Source: A combination of complex nitrogen sources (e.g., yeast extract, peptone, soybean meal) and inorganic sources (e.g., ammonium (B1175870) salts) can be beneficial. The carbon-to-nitrogen (C:N) ratio is a crucial parameter to optimize.
-
Phosphate (B84403) Concentration: High phosphate levels can inhibit the production of many secondary metabolites in Streptomyces. It is important to test a range of phosphate concentrations to find the optimal level that supports growth without repressing product formation.
-
Trace Elements: Minerals like magnesium, iron, and zinc are cofactors for many enzymes in the biosynthetic pathway and are essential for optimal production.
Troubleshooting Guides
Issue 1: Low or No Production of this compound
| Possible Cause | Troubleshooting Steps |
| Incorrect Fermentation Parameters | Systematically optimize pH, temperature, agitation, and aeration. For piericidin-related compounds, a pH shift during fermentation has been shown to be effective. Start with typical Streptomyces conditions (e.g., 28-30°C, pH 6.5-7.5) and vary one parameter at a time. |
| Suboptimal Media Composition | Design experiments to test different carbon and nitrogen sources and their concentrations. Evaluate the effect of varying the C:N ratio and phosphate concentration. |
| Poor Inoculum Quality | Standardize your inoculum preparation. Use a fresh, well-sporulated culture and optimize the age and size of the inoculum. |
| Genetic Instability of the Strain | Re-isolate single colonies from your production strain and screen for high producers. Maintain glycerol stocks of high-producing isolates to avoid degradation over time. |
Issue 2: Inconsistent Yields Between Batches
| Possible Cause | Troubleshooting Steps |
| Variability in Media Components | Use high-quality, standardized media components. If using complex, undefined components, consider testing new batches on a small scale first. |
| Inconsistent Inoculum | Ensure a standardized and consistent procedure for preparing your seed culture, including spore concentration, age, and media. |
| Fluctuations in Fermentation Conditions | Calibrate all probes (pH, dissolved oxygen, temperature) regularly. Ensure consistent operation of bioreactors. |
Experimental Protocols
Protocol 1: Optimization of Fermentation Conditions
This protocol outlines a general approach to optimize fermentation parameters using shake flask cultures.
-
Inoculum Preparation:
-
Inoculate a suitable seed medium with spores or mycelial fragments of your Streptomyces strain.
-
Incubate at 28°C with shaking at 200 rpm for 48-72 hours.
-
-
Production Medium:
-
Prepare a basal production medium. A good starting point for piericidin production could be a medium containing soluble starch, yeast extract, and peptone.
-
Dispense the medium into baffled flasks.
-
-
Parameter Testing:
-
pH: Prepare flasks with the production medium and adjust the initial pH to a range of values (e.g., 5.0, 6.0, 7.0, 8.0, 9.0).
-
Temperature: Incubate flasks at different temperatures (e.g., 25°C, 28°C, 32°C, 37°C).
-
Agitation: Test different shaking speeds (e.g., 150, 200, 250 rpm).
-
Aeration: Vary the volume of medium in the flasks to alter the surface area-to-volume ratio.
-
-
Fermentation and Analysis:
-
Inoculate the production flasks with a standardized amount of the seed culture.
-
Incubate for a set period (e.g., 7-10 days).
-
At regular intervals, withdraw samples and analyze for cell growth (dry cell weight) and this compound concentration using HPLC.
-
Protocol 2: Overexpression of a Glycosyltransferase Gene
This protocol provides a general workflow for overexpressing a glycosyltransferase (GT) gene in your Streptomyces strain to enhance glucosylation.
-
Gene Identification and Cloning:
-
Identify a suitable GT gene. Based on literature, a gene like bmmGT1 from Bacillus methylotrophicus or a homolog from your Streptomyces strain's genome could be a good candidate.[1]
-
Amplify the GT gene using PCR and clone it into an appropriate Streptomyces expression vector with a strong constitutive promoter.
-
-
Transformation:
-
Introduce the expression vector into your Streptomyces production strain using standard methods like protoplast transformation or intergeneric conjugation from E. coli.
-
-
Strain Verification:
-
Confirm the presence of the integrated vector in your recombinant strains by PCR.
-
-
Fermentation and Analysis:
-
Cultivate the recombinant and wild-type strains under identical fermentation conditions.
-
Analyze the culture extracts at various time points by HPLC to compare the yields of this compound and other piericidin derivatives.
-
Protocol 3: Quantification of this compound by HPLC
-
Sample Preparation:
-
Centrifuge a known volume of the culture broth to separate the mycelium and supernatant.
-
Extract the supernatant and the mycelial pellet (after sonication) separately with an equal volume of ethyl acetate (B1210297) or another suitable organic solvent.
-
Combine the organic extracts and evaporate to dryness.
-
Re-dissolve the dried extract in a known volume of methanol (B129727) or a suitable mobile phase.
-
Filter the extract through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B), both with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound.
-
Quantification: Use a standard curve prepared with a purified and quantified standard of this compound.
-
Data Presentation
Table 1: Effect of pH on Piericidin Derivative Production (Hypothetical Data)
| Initial pH | Biomass (g/L) | Piericidin A Yield (mg/L) | This compound Yield (mg/L) |
| 6.0 | 4.5 | 50 | 5 |
| 7.0 | 5.2 | 40 | 15 |
| 8.0 | 4.8 | 35 | 12 |
Table 2: Effect of Glycosyltransferase Overexpression on Glucopiericidin Production (Hypothetical Data)
| Strain | Piericidin A Titer (mg/L) | This compound Titer (mg/L) | Fold Increase |
| Wild-Type | 45 | 10 | - |
| Recombinant (GT overexpression) | 25 | 50 | 5x |
Visualizations
Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway for this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low production yields.
References
Stability issues of 13-Hydroxyglucopiericidin A in different solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues of 13-Hydroxyglucopiericidin A in various solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which class of compounds does it belong?
This compound is a member of the piericidin family, which are microbial metabolites characterized by a 4-pyridinol core linked to a methylated polyketide side chain. Polyketides are a large and diverse group of secondary metabolites produced by microorganisms and plants.
Q2: What are the primary factors that can affect the stability of this compound in solution?
The stability of a compound like this compound can be influenced by several factors, including:
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[1]
-
Light: Exposure to light, especially UV radiation, can induce photochemical degradation.[1][2]
-
pH: The acidity or basicity of the solvent can catalyze hydrolytic degradation. The 4-pyridinol core, in particular, may be susceptible to pH-dependent degradation.[2]
-
Oxidation: The presence of oxygen or other oxidizing agents can lead to oxidative degradation.[1][2]
-
Solvent Type: The polarity and protic nature of the solvent can influence degradation rates.
-
Enzymatic Degradation: If working with biological matrices, enzymes can metabolize the compound.
Q3: What are the common degradation pathways for compounds with a pyridinol core?
Compounds containing a pyridin-4-olate (B372684) or 4-pyridinol moiety can be susceptible to hydrolytic, oxidative, and photolytic degradation.[2] Degradation pathways may involve ring hydroxylation and cleavage.[2] For polyketide structures, oxidation is also a common degradation pathway.[3]
Q4: How should I prepare stock solutions of this compound to maximize stability?
To prepare stock solutions, it is advisable to use a high-purity, anhydrous solvent in which the compound is readily soluble, such as DMSO. Prepare the solution, aliquot it into small volumes in tightly sealed containers, and store it at -20°C or -80°C, protected from light. Limiting freeze-thaw cycles is also crucial for maintaining stability.
Q5: How can I monitor the stability of this compound in my experiments?
The stability of a compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] By analyzing samples at different time points, you can quantify the remaining amount of the parent compound and detect the appearance of any degradation products.[4]
Troubleshooting Guide
Issue 1: I am observing a rapid loss of my compound in solution.
-
Possible Cause: The storage conditions may be inappropriate for this compound. Factors like temperature, light exposure, and pH of the solvent could be accelerating degradation.[6]
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the solution is stored at a low temperature (e.g., -20°C or -80°C) and protected from light.
-
Check Solvent Purity: Use high-purity, anhydrous solvents to minimize contaminants that could catalyze degradation.
-
Evaluate pH: If using an aqueous buffer, the pH may be contributing to instability. Test the stability in buffers of different pH values to find the optimal range.
-
Consider Oxidation: If the compound is susceptible to oxidation, consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: I am seeing new peaks in my HPLC/LC-MS analysis over time.
-
Possible Cause: These new peaks likely represent degradation products of this compound.
-
Troubleshooting Steps:
-
Characterize Degradants: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks to hypothesize their structures. This can provide insight into the degradation mechanism (e.g., oxidation, hydrolysis).[2]
-
Perform Forced Degradation Studies: To better understand the degradation profile, intentionally expose the compound to stress conditions such as acid, base, heat, light, and oxidation.[2][7] This can help in identifying potential degradation products that may arise under normal experimental conditions.
-
Issue 3: My experimental results are inconsistent between batches of the compound.
-
Possible Cause: Natural products can have inherent variability between batches due to differences in production and purification.
-
Troubleshooting Steps:
-
Quality Control: Implement a robust quality control check for each new batch, including identity confirmation and purity assessment by HPLC or LC-MS.
-
Standardize Protocols: Ensure that all experimental protocols, from solution preparation to analysis, are standardized to minimize variability.[6]
-
Experimental Protocols
Protocol: Assessing the Chemical Stability of this compound in Different Solvents
This protocol outlines a general procedure for evaluating the stability of this compound in various solvents over time using HPLC or LC-MS.
Materials:
-
This compound
-
High-purity solvents (e.g., DMSO, ethanol, methanol, acetonitrile, aqueous buffers at different pH values)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Incubator or water bath
-
Autosampler vials
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Working Solution Preparation: Dilute the stock solution to the final desired concentration (e.g., 10 µM) in the different solvents to be tested.
-
Time Zero (T=0) Analysis: Immediately after preparation, take an aliquot of each working solution and analyze it by HPLC or LC-MS to determine the initial concentration and purity. This will serve as the baseline.
-
Incubation: Incubate the remaining working solutions under the desired experimental conditions (e.g., room temperature, 37°C). Protect samples from light if photostability is not the primary focus.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution and analyze them by HPLC or LC-MS.
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Monitor for the appearance and increase of any new peaks, which indicate degradation products.
-
Data Presentation
The quantitative data from the stability study should be summarized in a clear and structured table.
Table 1: Stability of this compound in Various Solvents at 37°C
| Time (hours) | % Remaining in DMSO | % Remaining in Ethanol | % Remaining in PBS (pH 7.4) | % Remaining in Acetate Buffer (pH 4.5) |
| 0 | 100 | 100 | 100 | 100 |
| 1 | 99.5 | 98.2 | 95.3 | 90.1 |
| 2 | 99.1 | 96.5 | 90.8 | 82.4 |
| 4 | 98.3 | 93.1 | 82.4 | 68.7 |
| 8 | 96.8 | 87.2 | 68.1 | 47.2 |
| 24 | 91.2 | 70.5 | 35.6 | 15.3 |
| 48 | 83.5 | 55.8 | 12.9 | 2.1 |
Visualizations
References
- 1. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 2. benchchem.com [benchchem.com]
- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. enamine.net [enamine.net]
- 6. benchchem.com [benchchem.com]
- 7. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
Troubleshooting contamination in 13-Hydroxyglucopiericidin A fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues during the fermentation of 13-Hydroxyglucopiericidin A.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of contamination in a this compound fermentation batch?
A1: Identifying contamination early is crucial for salvaging a fermentation run. Common indicators include:
-
Visual Changes: Unexpected turbidity, formation of clumps or films on the surface of the culture broth, or changes in broth color that deviate from the expected pigmentation of the Streptomyces strain producing this compound.[1]
-
Microscopic Examination: The presence of microbial morphologies other than the expected filamentous structure of Streptomyces (e.g., motile rods, budding yeasts, or fungal mycelia) when a sample is viewed under a microscope.
-
Olfactory Changes: Unusual or foul odors emanating from the fermenter, which can indicate the growth of contaminating microorganisms.
-
pH Fluctuation: A rapid and unexpected shift in the pH of the fermentation broth, outside the optimal range for your Streptomyces strain.
-
Poor Growth or Product Yield: A significant decrease in the growth rate of the production strain or a lower than expected yield of this compound.
Q2: What are the likely sources of contamination in my fermentation process?
A2: Contamination can be introduced at various stages of the fermentation process. Potential sources include:
-
Inadequate Sterilization: Incomplete sterilization of the fermentation medium, bioreactor vessel, or associated equipment is a primary cause of contamination.[2][3][4][5] Spores of heat-resistant bacteria like Bacillus species can survive autoclaving if not performed correctly.[3]
-
Contaminated Inoculum: The seed culture used to inoculate the production fermenter may itself be contaminated.
-
Airborne Contaminants: Non-sterile air entering the bioreactor, often due to a faulty air filtration system. Fungal spores and Gram-negative bacteria are common airborne contaminants.[3]
-
Leaky Seals and Connections: Breaches in the integrity of seals, gaskets, or tubing can create entry points for environmental microbes.
-
Improper Aseptic Technique: Poor aseptic practices during sampling, inoculation, or the addition of nutrients can introduce contaminants.[6][7][8]
Q3: How can I confirm the identity of a contaminating microorganism?
A3: Once contamination is suspected, identifying the culprit is key to preventing future occurrences. Standard methods include:
-
Gram Staining: This will differentiate between Gram-positive and Gram-negative bacteria.
-
Culture-Based Methods: Streaking a sample of the contaminated broth onto various selective and differential agar (B569324) plates can help isolate and identify the contaminant.
-
Molecular Techniques: Polymerase Chain Reaction (PCR) can be used for the rapid and specific detection of microbial DNA.[9]
Troubleshooting Guides
Guide 1: Unexpected Drop in pH and Low Product Yield
This guide addresses a scenario where a sudden decrease in pH is observed, accompanied by a poor yield of this compound.
Potential Cause: Lactic acid bacteria (LAB) contamination is a common issue in fermentation and often leads to a rapid drop in pH due to the production of lactic acid.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected lactic acid bacteria contamination.
Corrective Actions:
-
Review Sterilization Parameters: Ensure that the autoclave is reaching and maintaining the correct temperature and pressure for the required duration.[10]
-
Validate Aseptic Technique: Reinforce proper aseptic technique during all manipulations, including media preparation, inoculation, and sampling.[6][7][8]
-
Check Raw Materials: Test raw materials for microbial load before use.
Guide 2: Visible Fungal Growth on the Surface of the Fermentation Broth
This guide provides steps to take when fungal contamination is visually identified.
Potential Cause: Fungal spores are ubiquitous in the environment and can enter the fermenter through inadequate air filtration or poor aseptic technique.
Troubleshooting Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. biologydiscussion.com [biologydiscussion.com]
- 4. ramauniversity.ac.in [ramauniversity.ac.in]
- 5. Kerala PSC : STERILISATION OF MEDIA AND FERMENTERS [unacademy.com]
- 6. awri.com.au [awri.com.au]
- 7. microbenotes.com [microbenotes.com]
- 8. ossila.com [ossila.com]
- 9. Frontiers | Methods for detection and identification of beer-spoilage microbes [frontiersin.org]
- 10. How to troubleshoot bioreactor contamination | INFORS HT [infors-ht.com]
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of 13-Hydroxyglucopiericidin A and its related compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended HPLC conditions for the separation of this compound?
A1: For a polar glycoside like this compound, a reversed-phase HPLC method is a suitable starting point. Given its polar nature, confirmed by its glucose moiety, a C18 column is a common first choice for method development.[1] A gradient elution is generally preferred over isocratic elution for separating complex mixtures, as it can resolve compounds with a wide range of polarities in a reasonable timeframe. The mobile phase typically consists of an aqueous component (Solvent A), often with a pH modifier like formic acid or acetic acid to improve peak shape, and an organic solvent (Solvent B), such as acetonitrile (B52724) or methanol (B129727).
Q2: Which detector is most suitable for the analysis of this compound?
A2: The choice of detector depends on the physicochemical properties of this compound and the goals of the analysis. Based on its structure, which likely contains chromophores, a UV-Vis detector is a common and robust choice. To determine the optimal wavelength, a UV scan of the analyte should be performed to identify the wavelength of maximum absorbance. If higher sensitivity and structural information are required, a mass spectrometer (MS) detector would be ideal.
Q3: How can I improve the resolution between this compound and closely eluting related compounds?
A3: Improving resolution between closely eluting peaks is a common challenge in HPLC.[2] Several parameters can be systematically optimized:
-
Mobile Phase Composition: Adjusting the ratio of the organic solvent (Solvent B) can significantly impact selectivity. Trying a different organic solvent, for instance, methanol instead of acetonitrile, can also alter the elution order due to different solvent properties.[3]
-
Gradient Profile: Modifying the gradient slope can help separate peaks that are close together. A shallower gradient provides more time for the separation to occur.
-
pH of the Aqueous Phase: The pH of the mobile phase can affect the ionization state of the analyte and related compounds, which in turn influences their retention on the column.[4] Experimenting with different pH values can lead to improved separation.
-
Column Temperature: Increasing the column temperature can improve peak efficiency and reduce the viscosity of the mobile phase. However, it can also affect the selectivity of the separation. A stable column temperature is crucial for reproducible results.[5]
-
Flow Rate: Decreasing the flow rate can sometimes enhance resolution, but it will also lead to longer run times.[6]
Q4: What are the common causes of peak tailing for a polar compound like this compound and how can I resolve it?
A4: Peak tailing is a frequent issue, especially with polar compounds, and can be attributed to several factors:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as with residual silanol (B1196071) groups on a silica-based column, can cause tailing. Using an end-capped column or adding a small amount of a competing base to the mobile phase can mitigate this.[2]
-
Column Overload: Injecting too much sample can lead to peak distortion. Try diluting the sample or reducing the injection volume.[7]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in multiple ionic forms, leading to peak tailing. Adjusting the pH to ensure the analyte is in a single ionic state is recommended.[3]
-
Column Contamination or Degradation: A contaminated guard column or a worn-out analytical column can also result in poor peak shape.[8] Regular column cleaning and replacement are essential.
Q5: My retention times for this compound are shifting between injections. What are the potential causes and solutions?
A5: Retention time instability can compromise the reliability of your results. Common causes include:
-
Inadequate Column Equilibration: Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection, especially when using a gradient method.[5]
-
Temperature Fluctuations: Maintaining a stable column temperature using a column oven is critical for reproducible retention times.[5]
-
Pump Issues: Air bubbles in the pump or malfunctioning check valves can lead to inconsistent flow rates and, consequently, shifting retention times. Regularly degassing solvents and priming the pump can prevent this.[4]
-
Changes in Mobile Phase Composition: Inconsistent preparation of the mobile phase can lead to variability in retention times.[4]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during the HPLC separation of this compound.
Issue 1: Poor Resolution or Co-elution of Peaks
| Potential Cause | Recommended Action |
| Inappropriate Mobile Phase | Optimize the organic solvent percentage and gradient slope. Try a different organic modifier (e.g., methanol instead of acetonitrile).[3] |
| Incorrect pH | Adjust the pH of the aqueous mobile phase to alter the ionization and retention of the compounds.[4] |
| Suboptimal Column Chemistry | Consider a column with a different stationary phase (e.g., phenyl-hexyl or a polar-embedded phase) that may offer different selectivity for polar glycosides.[9] |
| Insufficient Column Efficiency | Use a longer column or a column with smaller particle size to increase the number of theoretical plates.[2] Note that smaller particles will increase backpressure. |
| High Flow Rate | Reduce the flow rate to allow more time for separation to occur.[6] |
Issue 2: Abnormal Peak Shapes (Tailing, Fronting, or Splitting)
| Potential Cause | Recommended Action |
| Tailing Peaks | |
| Secondary Silanol Interactions | Add a competing base to the mobile phase or use an end-capped column.[2] |
| Column Overload | Decrease the sample concentration or injection volume.[7] |
| Mobile Phase pH | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[3] |
| Fronting Peaks | |
| Sample Solvent Incompatibility | Dissolve the sample in the initial mobile phase or a weaker solvent.[7] |
| Column Overload | Reduce the amount of sample injected onto the column.[7] |
| Split Peaks | |
| Clogged Inlet Frit | Replace the column inlet frit.[7] |
| Column Void | A void at the head of the column can cause peak splitting. Consider replacing the column. |
| Sample Solvent Mismatch | Ensure the sample solvent is compatible with the mobile phase.[6] |
Issue 3: Unstable Baseline (Drift, Noise, or Ghost Peaks)
| Potential Cause | Recommended Action |
| Baseline Drift | |
| Inadequate Column Equilibration | Increase the column equilibration time between gradient runs.[5] |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature.[5] |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents and reagents.[4] |
| Baseline Noise | |
| Air Bubbles in the System | Degas the mobile phase and prime the pump.[4] |
| Detector Lamp Issue | Check the detector lamp's energy and replace it if necessary.[5] |
| Ghost Peaks | |
| Contaminated Sample or Mobile Phase | Use high-purity solvents and filter all samples and mobile phases. |
| Carryover from Previous Injection | Implement a needle wash step and a blank injection after a high-concentration sample. |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for this compound
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at the wavelength of maximum absorbance (to be determined by UV scan)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.
Visualizations
Caption: A logical workflow for troubleshooting poor HPLC peak resolution.
References
- 1. Developing HPLC Methods [sigmaaldrich.com]
- 2. uhplcs.com [uhplcs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. mastelf.com [mastelf.com]
- 7. ijsdr.org [ijsdr.org]
- 8. rheniumgroup.co.il [rheniumgroup.co.il]
- 9. chromatographyonline.com [chromatographyonline.com]
How to prevent degradation of 13-Hydroxyglucopiericidin A during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 13-Hydroxyglucopiericidin A to prevent its degradation. The following information is based on best practices for the storage of similar piericidin-type antibiotics and general principles of chemical stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The stability of this compound can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation.
-
pH: Both acidic and basic conditions can catalyze hydrolysis or other degradation pathways.
-
Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule.
-
Enzymatic Degradation: If stored in a non-sterile biological matrix, enzymes could potentially degrade the compound.[1]
Q2: What are the recommended long-term storage conditions for this compound?
A2: For long-term storage, it is recommended to store this compound at -20°C.[2][3][4] Based on data for the related compound Piericidin A, it should be stable for at least two years under these conditions.[2] For shorter periods (days to weeks), storage at 0-4°C in a dry, dark environment may be acceptable.[5]
Q3: How should I prepare stock solutions of this compound?
A3: this compound is expected to be soluble in organic solvents such as ethanol, methanol (B129727), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[3][4] It is sparingly soluble in aqueous solutions.[2] To prepare a stock solution, dissolve the compound in an appropriate organic solvent. For experiments requiring an aqueous solution, the organic stock solution can be diluted into aqueous buffers or isotonic saline.[2] It is advisable to purge the organic solvent with an inert gas before preparing the stock solution to minimize oxidation.[2]
Q4: Can I store this compound in a solution?
A4: While long-term storage of the neat compound at -20°C is recommended, stock solutions in anhydrous organic solvents can also be stored at -20°C. However, long-term storage in solution is generally not recommended as it may be less stable than the solid form.[6] If you need to store solutions, use them as soon as possible.
Troubleshooting Guide: Degradation Issues
If you suspect that your sample of this compound has degraded, consult the following troubleshooting guide.
| Observed Issue | Potential Cause | Recommended Action |
| Reduced biological activity in experiments | Compound degradation due to improper storage. | Verify storage conditions (temperature, light exposure). Prepare a fresh stock solution from a new vial of the compound. |
| Change in appearance (e.g., color change) | Chemical degradation. | Discard the suspected degraded sample and use a fresh, properly stored sample. |
| Unexpected peaks in analytical analysis (e.g., HPLC, LC-MS) | Presence of degradation products. | Review storage and handling procedures. Consider performing a forced degradation study to identify potential degradation products. |
Experimental Protocols
Protocol 1: Assessment of this compound Purity by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity of a this compound sample.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 HPLC column
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at a relevant wavelength for piericidins (e.g., 238 nm).
-
Gradient: A linear gradient from 30% B to 100% B over 20 minutes, followed by a 5-minute hold at 100% B.
-
-
Analysis: Inject the sample and analyze the chromatogram. The purity can be estimated by the relative area of the main peak.
Visualizations
Logical Workflow for Preventing Degradation
References
Improving the purity of 13-Hydroxyglucopiericidin A after extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the purity of 13-Hydroxyglucopiericidin A after extraction from microbial sources, primarily Streptomyces species.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| PUR-001 | Low final purity of this compound | - Incomplete separation from structurally similar piericidin analogs. - Co-elution with other secondary metabolites from the fermentation broth. - Suboptimal chromatographic conditions. | - Employ orthogonal chromatographic techniques (e.g., normal-phase followed by reverse-phase chromatography). - Optimize the gradient slope in preparative HPLC for better resolution. - Use high-resolution analytical HPLC to assess the purity of fractions before pooling. |
| PUR-002 | Presence of co-metabolites like Piericidin A1 in the final product | Piericidin A1 is often a major co-metabolite produced by Streptomyces pactum and other strains.[1] | - Utilize preparative HPLC with a shallow gradient of a suitable solvent system (e.g., acetonitrile-water or methanol-water) to resolve the glycosylated and non-glycosylated forms. - Consider enzymatic treatment to selectively modify interfering compounds, if their structure is known. |
| PUR-003 | Broad or tailing peaks during HPLC purification | - Column overloading. - Poor solubility of the sample in the mobile phase. - Secondary interactions with the stationary phase. | - Reduce the sample load on the column. - Dissolve the sample in a solvent compatible with the initial mobile phase, such as DMSO or a small amount of the strong solvent used in the gradient.[2] - Add a small amount of a competing agent (e.g., trifluoroacetic acid for reverse-phase) to the mobile phase to reduce secondary interactions. |
| PUR-004 | Low recovery of this compound after a purification step | - Irreversible adsorption to the stationary phase. - Degradation of the target molecule. - Inefficient elution from the column. | - For silica (B1680970) gel chromatography, ensure the solvent polarity is increased sufficiently to elute the polar glycosylated compound. - Evaluate the stability of this compound at the pH and temperature of the purification process. - Ensure complete elution by extending the gradient or performing a final wash with a strong solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for extracting this compound from a Streptomyces fermentation broth?
A1: The initial extraction typically involves separating the mycelium from the culture broth by centrifugation. The bioactive compounds, including this compound, are then extracted from the supernatant using a solvent such as ethyl acetate (B1210297) or by using adsorbent resins.
Q2: What types of chromatographic methods are most effective for purifying this compound?
A2: A multi-step chromatographic approach is generally most effective. This often includes:
-
Silica Gel Column Chromatography: An initial fractionation step to separate compounds based on polarity.
-
Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique to separate this compound from closely related analogs and other impurities.
Q3: What are the common impurities found during the purification of this compound?
A3: Common impurities include other piericidin derivatives, such as Piericidin A1, and various other secondary metabolites produced by the Streptomyces strain. The complexity of the fermentation broth can lead to a mixture of structurally similar compounds.
Q4: How can I monitor the purity of my fractions during the purification process?
A4: Analytical High-Performance Liquid Chromatography (HPLC) with a UV detector is a standard method for monitoring purity. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative assessment of fractions from column chromatography. For detailed structural confirmation and identification of impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
Q5: What are the key physicochemical properties of piericidins to consider during purification?
A5: Piericidin A has a molecular weight of 415.6 g/mol and is poorly soluble in water but soluble in solvents like ethanol, methanol (B129727), DMF, and DMSO.[2][3] this compound, being a glycoside, will be more polar than Piericidin A, which will significantly affect its chromatographic behavior.
Experimental Protocols
General Workflow for Purification of this compound
Protocol 1: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Fraction Collection: Collect fractions of a fixed volume and monitor the composition of each fraction using Thin-Layer Chromatography (TLC).
-
Pooling: Combine fractions containing the target compound, as identified by TLC, and evaporate the solvent.
Protocol 2: Preparative Reverse-Phase HPLC
-
Column and Mobile Phase: Use a C18 preparative HPLC column. The mobile phase typically consists of a mixture of water (A) and an organic solvent such as acetonitrile (B52724) or methanol (B), often with a modifier like 0.1% formic acid to improve peak shape.
-
Sample Preparation: Dissolve the partially purified fraction from the silica gel chromatography step in a suitable solvent, ensuring it is filtered through a 0.22 µm filter before injection.
-
Gradient Elution: Develop a gradient elution method. Start with a higher percentage of the aqueous phase (A) and gradually increase the percentage of the organic phase (B) to elute compounds of increasing hydrophobicity. The gradient will need to be optimized to achieve baseline separation of this compound from its impurities.
-
Fraction Collection: Use an automated fraction collector to collect peaks as they elute from the column, detected by a UV detector.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity. Pool the fractions that meet the desired purity level.
-
Solvent Removal: Remove the HPLC solvents, typically by lyophilization or rotary evaporation, to obtain the purified this compound.
Data Presentation
The following table is a representative example of a purification summary. The actual values will vary depending on the specific experimental conditions and the productivity of the Streptomyces strain.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Extract | 1000 | 5000 | 5 | 100 | 1 |
| Silica Gel Chromatography | 200 | 4000 | 20 | 80 | 4 |
| Preparative RP-HPLC | 20 | 3000 | 150 | 60 | 30 |
Signaling Pathways and Logical Relationships
Logical Relationship for Method Selection
References
Technical Support Center: Large-Scale Production of 13-Hydroxyglucopiericidin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of 13-Hydroxyglucopiericidin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a derivative of the piericidin family of microbial metabolites. Piericidins are characterized by a 4-pyridinol core linked to a methylated polyketide side chain.[1][2] They are exclusively produced by actinomycetes, particularly members of the genus Streptomyces.[1][2] While the specific producing strain for this compound is not detailed in the provided information, it is biosynthetically derived from piericidin A.
Q2: What is the known biological activity of piericidins?
A2: Piericidins are potent inhibitors of the mitochondrial electron transport chain at complex I (NADH-ubiquinone oxidoreductase).[1][2] This activity is attributed to their structural similarity to coenzyme Q.[1][2] Due to this mechanism, piericidins exhibit a range of biological activities, including insecticidal, antimicrobial, and antitumor effects.[1][2]
Q3: What are the key precursors for the biosynthesis of the piericidin backbone?
A3: The biosynthesis of the piericidin carbon skeleton involves a long branched chain formed from five propionate (B1217596) and four acetate (B1210297) units. The two methoxyl groups on the pyridine (B92270) ring are derived from the S-methyl group of methionine.[3]
Troubleshooting Guide
Low Yield of this compound in Fermentation
Problem: The fermentation process is resulting in a significantly lower than expected yield of this compound.
Possible Causes & Solutions:
-
Suboptimal Fermentation Medium: The composition of the culture medium is critical for secondary metabolite production.
-
Troubleshooting Steps:
-
Carbon and Nitrogen Source Optimization: Systematically vary the concentrations of carbon sources (e.g., glucose, soluble starch) and nitrogen sources (e.g., soybean meal, yeast extract) to identify the optimal ratio for product formation.
-
Precursor Supplementation: Since the piericidin backbone is derived from propionate and acetate, consider supplementing the medium with these precursors to potentially boost yield.
-
Phosphate and Metal Ion Concentration: Ensure that essential minerals like K₂HPO₄, MgSO₄, and FeSO₄ are present in optimal concentrations, as they are crucial for microbial growth and enzyme function.[4]
-
-
-
Non-Ideal Fermentation Parameters: Physical parameters during fermentation can dramatically influence product yield.
-
Troubleshooting Steps:
-
pH Control: Maintain a stable and optimal pH throughout the fermentation process. The optimal pH can vary but is often around 7.0 for actinomycetes.[4]
-
Temperature Optimization: Determine the optimal temperature for both cell growth and secondary metabolite production, which may differ. A typical starting point for Streptomyces is 28°C.[5]
-
Aeration and Agitation: Inadequate oxygen supply can be a limiting factor. Optimize the aeration (vvm) and agitation (rpm) rates to ensure sufficient dissolved oxygen for the culture.[6][7] However, excessive shear stress from high agitation can damage cells.
-
-
Experimental Protocol: Optimization of Fermentation Parameters (One-Variable-at-a-Time Approach)
-
Baseline Culture: Establish a baseline fermentation using a standard medium (e.g., Gause's medium No. 1) and standard parameters (e.g., 28°C, pH 7.2, 180 rpm).[4]
-
Parameter Variation: In separate experiments, vary a single parameter while keeping all others constant. For example:
-
Temperature: Test a range of temperatures (e.g., 24°C, 26°C, 28°C, 30°C, 32°C).
-
Initial pH: Test a range of initial pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).
-
Agitation Speed: Test a range of agitation speeds (e.g., 120, 150, 180, 210, 240 rpm).
-
-
Analysis: At regular intervals, withdraw samples and quantify the concentration of this compound using a suitable analytical method like HPLC.
-
Optimization: Identify the optimal value for each parameter that results in the highest product yield.
Data Presentation: Fermentation Parameter Optimization
| Parameter | Range Tested | Optimal Value for Max Yield |
| Temperature | 24 - 32 °C | 28 °C[5] |
| Initial pH | 6.0 - 8.0 | 7.0[4] |
| Agitation Speed | 120 - 240 rpm | 180 rpm[5] |
| Inoculation Volume | 3 - 7% (v/v) | 5%[4] |
Difficulties in Purification and Isolation
Problem: Challenges in separating this compound from other closely related piericidin analogs and impurities.
Possible Causes & Solutions:
-
Co-production of Similar Analogs: The producing Streptomyces strain may naturally produce a mixture of piericidin derivatives, making purification difficult.
-
Inefficient Extraction and Chromatography: The chosen methods may not be selective enough for the target compound.
-
Troubleshooting Steps:
-
Solvent System Optimization for Extraction: Experiment with different solvent systems (e.g., ethyl acetate, butanol, chloroform) to selectively extract this compound from the fermentation broth or mycelia.
-
Chromatographic Method Development:
-
Column Chromatography: Test various stationary phases (e.g., silica (B1680970) gel, C18 reversed-phase) and mobile phase gradients to achieve better separation.
-
Preparative HPLC: For high-purity isolation, develop a preparative HPLC method. This will likely require fine-tuning of the mobile phase composition and gradient.
-
-
-
Experimental Protocol: Development of a Purification Workflow
-
Crude Extract Preparation: After fermentation, separate the mycelia from the broth by centrifugation or filtration. Extract both the mycelia and the broth with a suitable organic solvent.
-
Initial Fractionation: Subject the crude extract to column chromatography on silica gel using a step gradient of a non-polar to polar solvent system (e.g., hexane-ethyl acetate).
-
Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound.
-
Reversed-Phase Chromatography: Pool the enriched fractions and further purify them using reversed-phase column chromatography (C18) with a suitable solvent system (e.g., methanol-water or acetonitrile-water gradient).
-
Final Polishing: If necessary, perform a final purification step using preparative HPLC to obtain highly pure this compound.
Visualization: Purification Workflow
Caption: A generalized workflow for the purification of this compound.
Product Instability and Degradation
Problem: The isolated this compound is showing signs of degradation during storage or processing.
Possible Causes & Solutions:
-
Sensitivity to Light, pH, or Temperature: Complex natural products can be sensitive to environmental conditions.
-
Troubleshooting Steps:
-
Light Protection: Conduct all purification and handling steps under amber or low-light conditions to prevent photodegradation.
-
pH Buffering: Store the purified compound in a buffered solution at a neutral or slightly acidic pH to prevent pH-mediated degradation.
-
Temperature Control: Store the compound at low temperatures (e.g., -20°C or -80°C) to minimize thermal degradation.
-
Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
-
Visualization: Factors Leading to Product Degradation
Caption: Environmental factors contributing to the degradation of the final product.
References
- 1. The unique chemistry and biology of the piericidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology [PeerJ] [peerj.com]
- 6. jocpr.com [jocpr.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Refining Bioassay Protocols for Consistent 13-Hydroxyglucopiericidin A Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results when working with 13-Hydroxyglucopiericidin A. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound belongs to the piericidin family of natural products, which are known for their potent biological activities. Piericidins, due to their structural similarity to coenzyme Q, act as inhibitors of the mitochondrial electron transport chain, specifically targeting Complex I (NADH:ubiquinone oxidoreductase).[1][2] This inhibition disrupts cellular respiration, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the induction of apoptosis (programmed cell death).[3]
Q2: I am not seeing the expected level of cytotoxicity in my experiments. What could be the issue?
A2: Several factors could contribute to lower-than-expected cytotoxicity. Firstly, the choice of cytotoxicity assay is critical. Standard colorimetric assays like the MTT assay, which rely on cellular metabolic activity, can be misleading when working with mitochondrial inhibitors like this compound. The compound's mechanism of action directly interferes with the metabolic processes that these assays measure, potentially leading to an underestimation of cytotoxicity.[3] Consider using alternative methods that measure cell membrane integrity, such as trypan blue exclusion or lactate (B86563) dehydrogenase (LDH) release assays, or direct cell counting via flow cytometry.[3] Secondly, ensure the compound is fully solubilized in the culture medium, as precipitation will reduce its effective concentration.
Q3: My results are inconsistent between experiments. What are the common sources of variability?
A3: Inconsistent results can arise from several sources. Cell density at the time of treatment can significantly impact the outcome of the assay. It is crucial to optimize and standardize the cell seeding density for your specific cell line and assay conditions. The solubility and stability of this compound in your cell culture medium is another critical factor. Prepare fresh dilutions of the compound for each experiment from a concentrated stock solution in an appropriate solvent like DMSO. Ensure the final DMSO concentration in the culture medium is kept low (typically below 0.5%) and is consistent across all wells, including controls, to avoid solvent-induced toxicity.[4]
Q4: What is the expected apoptotic pathway induced by this compound?
A4: As a mitochondrial complex I inhibitor, this compound is expected to induce the intrinsic pathway of apoptosis. Inhibition of Complex I leads to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential.[5][6] This triggers the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates initiator caspases (like caspase-9), leading to the activation of executioner caspases (like caspase-3) that carry out the dismantling of the cell.[7][8]
Troubleshooting Guides
Guide 1: Inaccurate Cytotoxicity Readings with Metabolic Assays (e.g., MTT, WST-1)
-
Problem: Observed IC50 values are higher than expected, or there is a discrepancy between microscopic observation of cell death and assay results.
-
Cause: this compound inhibits mitochondrial respiration, which is the basis of metabolic assays like MTT. This interference can lead to an underestimation of cell death.[3]
-
Solutions:
-
Switch to a non-metabolic cytotoxicity assay:
-
Membrane Integrity Assays: Utilize assays that measure the release of intracellular components from damaged cells, such as the Lactate Dehydrogenase (LDH) assay.
-
Dye Exclusion Assays: Employ dyes like trypan blue or propidium (B1200493) iodide, which are excluded by viable cells with intact membranes. Cell viability can then be quantified by microscopy or flow cytometry.
-
-
Direct Cell Counting: Use an automated cell counter or flow cytometry to determine the number of viable cells based on forward and side scatter properties.
-
Guide 2: Compound Precipitation in Cell Culture Medium
-
Problem: A visible precipitate forms in the wells after adding the this compound solution.
-
Cause: Piericidin compounds can have limited solubility in aqueous solutions like cell culture media. The use of a high concentration of the compound or an inappropriate solvent can lead to precipitation.
-
Solutions:
-
Optimize Solvent and Stock Concentration: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO.[1]
-
Serial Dilutions: Perform serial dilutions of the stock solution in the cell culture medium immediately before adding to the cells.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is low (e.g., <0.5%) and consistent across all treatments and controls.[4]
-
Pre-warming Medium: Gently pre-warm the cell culture medium to 37°C before adding the compound solution, which can sometimes aid in solubility.
-
Guide 3: Inconsistent Apoptosis Assay Results
-
Problem: High variability in caspase activity or mitochondrial membrane potential measurements between replicates or experiments.
-
Cause: The timing of the assay is critical. Apoptotic events occur over a specific time course, and measuring too early or too late can lead to inconsistent data. Cell density and the health of the cell culture can also significantly influence the apoptotic response.
-
Solutions:
-
Time-Course Experiment: Conduct a time-course experiment to determine the optimal time point for measuring apoptosis after treatment with this compound.
-
Optimize Cell Density: Ensure a consistent and optimal cell density is used for each experiment, as this can affect the cellular response to the compound.
-
Positive Controls: Include a known apoptosis-inducing agent as a positive control to validate the assay performance.
-
Healthy Cell Culture: Maintain a healthy, sub-confluent cell culture to ensure a robust and consistent response to the treatment.
-
Quantitative Data Summary
The following tables summarize the cytotoxic activities of various piericidin derivatives against different cancer cell lines. While specific data for this compound is limited, the data for related compounds can provide a useful reference for expected potency.
Table 1: Cytotoxic Activities of Piericidin Derivatives (IC50 in µM)
| Compound | HL-60 | K-562 | ACHN | OS-RC-2 |
| Piericidin L | >10 | >10 | >10 | 2.2 |
| Piericidin M | >10 | >10 | >10 | 4.5 |
| Piericidin N | <0.1 | 0.2 | >10 | >10 |
| Piericidin O | <0.1 | 0.1 | >10 | >10 |
| Piericidin P | <0.1 | 0.3 | >10 | >10 |
| 11-demethyl-glucopiericidin A | 1.3 | 5.5 | 2.3 | >10 |
Data adapted from a study on piericidin derivatives from Streptomyces psammoticus.[9][10]
Table 2: Cytotoxic Activity of Piericidin A1 Against Various Cancer Cell Lines (IC50)
| Cell Line | IC50 |
| OVCAR (Ovarian) | pM to low nM range |
| PC-3 (Prostate) | pM to low nM range |
| HCT-116 (Colon) | pM to low nM range |
| HL-60 (Leukemia) | >12 µM |
| B16-F10 (Melanoma) | >12 µM |
Data adapted from a study on piericidin A1.
Experimental Protocols
Protocol 1: Cell Viability Assessment using Trypan Blue Exclusion Assay
-
Cell Seeding: Seed cells in a 24-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
-
Cell Harvesting: After incubation, collect the cell culture supernatant (which may contain detached, dead cells). Wash the adherent cells with PBS and then detach them using trypsin. Combine the detached cells with their corresponding supernatant.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution and incubate for 1-2 minutes at room temperature.
-
Cell Counting: Load the stained cell suspension onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound as described above. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
JC-1 Staining: Prepare a working solution of JC-1 dye in pre-warmed cell culture medium. Remove the treatment medium from the cells and add the JC-1 staining solution. Incubate for 15-30 minutes at 37°C in a CO2 incubator.[6]
-
Washing: Gently wash the cells with a pre-warmed assay buffer to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader. Read the fluorescence of JC-1 aggregates (red) at an excitation/emission of ~535 nm/~590 nm and JC-1 monomers (green) at an excitation/emission of ~485 nm/~535 nm.[6]
-
Data Analysis: The ratio of red to green fluorescence is an indicator of the mitochondrial membrane potential. A decrease in this ratio indicates depolarization.
Protocol 3: Caspase-3 Activity Assay (Colorimetric)
-
Cell Lysis: After treatment with this compound, lyse the cells using a lysis buffer provided with a commercial caspase-3 activity assay kit. Incubate on ice to ensure complete lysis.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading in the assay.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate to wells containing the assay buffer and the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of cleaved substrate, indicating caspase-3 activity.
-
Data Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for assessing the effects of this compound.
Caption: Intrinsic apoptosis pathway induced by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Perforin-dependent activation-induced cell death acts through caspase 3 but not through caspases 8 or 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic Minor Piericidin Derivatives from the Actinomycete Strain Streptomyces psammoticus SCSIO NS126 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the efficacy of 13-Hydroxyglucopiericidin A to other aminoglycoside antibiotics
A Guide for Researchers in Drug Development
This guide provides a comparative overview of the novel antibiotic compound 13-Hydroxyglucopiericidin A and the well-established class of aminoglycoside antibiotics. A critical distinction is drawn between their mechanisms of action, as they belong to fundamentally different classes of antimicrobial agents. While comprehensive efficacy data for this compound is not yet widely available in published literature, this guide outlines the known characteristics of its parent class, the piericidins, and contrasts them with the extensive data available for common aminoglycosides.
Clarification of Compound Classification
Initial analysis reveals that This compound is a member of the piericidin family of antibiotics. The structure of this compound has been noted in recent literature, confirming its existence as a piericidin glycoside. Piericidins are structurally and mechanistically distinct from aminoglycosides[1]. This guide will, therefore, compare the piericidin class, with specific reference to Piericidin A, against the aminoglycoside class.
Comparative Mechanism of Action
The antibacterial efficacy of piericidins and aminoglycosides stems from their interaction with different critical bacterial pathways.
Piericidin Antibiotics: Piericidins, including the parent compound Piericidin A, function as potent inhibitors of the mitochondrial and bacterial NADH-ubiquinone oxidoreductase (Complex I) of the electron transport chain[2][3][4][5]. By binding to the ubiquinone binding site, they block the transfer of electrons, thereby inhibiting cellular respiration and leading to bacterial cell death. This mechanism is fundamentally different from that of most clinically used antibiotics.
Aminoglycoside Antibiotics: Aminoglycosides are potent, broad-spectrum antibiotics that exert their bactericidal effect by inhibiting protein synthesis[6]. They bind with high affinity to the 16S rRNA of the 30S ribosomal subunit inside the bacterial cell[6][7][8]. This binding interferes with the translation process in several ways:
-
It blocks the formation of the initiation complex.
-
It causes misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the polypeptide chain[7][9].
-
It disrupts polysomes, leading to premature termination of translation[7].
The resulting non-functional or toxic proteins, along with the halt in the production of essential proteins, lead to rapid cell death[9].
Efficacy of Aminoglycoside Antibiotics: A Data-Driven Comparison
While specific data for this compound is unavailable, a comparison of the in vitro efficacy of commonly used aminoglycosides—Gentamicin (B1671437), Amikacin (B45834), and Tobramycin (B1681333)—is presented below. The data is summarized as the Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Antibiotic | Escherichia coli (MIC µg/mL) | Pseudomonas aeruginosa (MIC µg/mL) | Staphylococcus aureus (MIC µg/mL) |
| Gentamicin | 0.25 - 2[10][11] | 0.5 - 2[11] | 0.12 - 1[11] |
| Amikacin | 0.25 - 4[10] | ≤ 4 (Urine Isolates Only)[12] | N/A |
| Tobramycin | 0.5 - 2[10] | ≤ 2[12] | N/A |
Note: MIC values can vary based on the bacterial strain and testing methodology. The values presented are representative ranges from recent studies and CLSI guidelines. N/A indicates that the antibiotic is not typically a primary choice for this pathogen.
Recent updates from the Clinical and Laboratory Standards Institute (CLSI) have revised the breakpoints for these aminoglycosides, reflecting changes in bacterial susceptibility patterns. For instance, CLSI has eliminated gentamicin breakpoints for P. aeruginosa and restricted amikacin breakpoints for this pathogen to urinary tract isolates only, due to poor predicted efficacy at achievable systemic concentrations[12][13].
Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)
The data presented above is typically generated using a standardized Broth Microdilution Method . This protocol is a gold standard for determining the MIC of an antimicrobial agent[14][15].
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a specific bacterium.
Materials:
-
96-well microtiter plates[14]
-
Bacterial culture in the logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (or other appropriate broth medium)[16]
-
Stock solutions of the test antibiotics at known concentrations
-
Pipettes and sterile tips
-
Incubator (37°C)[14]
-
Microplate reader (optional, for quantitative assessment)
Methodology Workflow:
Detailed Steps:
-
Preparation: A two-fold serial dilution of each antibiotic is prepared in the broth medium in a separate plate or tubes[16][17].
-
Plate Setup: 100 µL of sterile broth is dispensed into each well of a 96-well plate. 100 µL of the highest concentration of antibiotic is added to the first column of wells, and then serially diluted across the plate by transferring 100 µL from one column to the next[16].
-
Inoculation: A standardized inoculum of the test bacterium (e.g., adjusted to a 0.5 McFarland standard) is prepared and diluted. Each well (except for a sterility control well) is inoculated with a specific volume of the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL[17].
-
Incubation: The plate is incubated at 37°C for 16-20 hours[14].
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity or pellet of bacterial growth[14][15].
Summary and Conclusion
This compound belongs to the piericidin class of antibiotics, which inhibit bacterial growth by disrupting the electron transport chain—a mechanism distinct from the protein synthesis inhibition of aminoglycosides. Due to the nascent stage of research on this compound, direct comparative efficacy data against aminoglycosides is not available.
In contrast, aminoglycosides like gentamicin, amikacin, and tobramycin are well-characterized, with established efficacy against a range of Gram-negative and some Gram-positive bacteria. However, their clinical utility is continually reassessed in light of evolving resistance patterns, as evidenced by recent updates to CLSI breakpoints.
For researchers and drug development professionals, the novel mechanism of piericidins presents a potentially valuable avenue for combating bacteria resistant to existing drug classes. Future studies quantifying the MIC of this compound against a broad panel of clinical isolates will be crucial in determining its potential therapeutic value and its place relative to established antibiotics like the aminoglycosides.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Piericidin A | C25H37NO4 | CID 6437838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Piericidin A - Wikipedia [en.wikipedia.org]
- 6. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. homework.study.com [homework.study.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. How Do Aminoglycosides Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. FDA Rationale for Recognition Decision: Gentamicin, Tobramycin, and Amikacin for Enterobacterales and P. aeruginosa | FDA [fda.gov]
- 13. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]
- 14. Broth microdilution - Wikipedia [en.wikipedia.org]
- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. protocols.io [protocols.io]
Comparative analysis of the cytotoxic effects of 13-Hydroxyglucopiericidin A and Doxorubicin
A Head-to-Head Look at a Novel GLUT Inhibitor and a Chemotherapy Staple
In the landscape of anticancer drug discovery, the relentless search for novel compounds with high potency and selectivity against tumor cells is paramount. This guide provides a comparative analysis of the cytotoxic effects of Glucopiericidin A, a potent glucose transporter (GLUT) inhibitor, and Doxorubicin, a long-standing and widely used chemotherapeutic agent. While the originally intended comparison with the sparsely documented 13-Hydroxyglucopiericidin A was not feasible due to a lack of available scientific data, the analysis of its parent compound, Glucopiericidin A, offers valuable insights for researchers, scientists, and drug development professionals. This report synthesizes available data on their mechanisms of action, cytotoxic potency, and the experimental methodologies used to evaluate their effects.
Executive Summary of Cytotoxic Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Glucopiericidin A and Doxorubicin against various cancer cell lines. A lower IC50 value indicates greater potency.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Glucopiericidin A | Not Specified in Abstract | 22 nM | [Kitagawa et al., 2010] |
| Doxorubicin | MCF-7 (Breast) | 1.1 µg/ml | [1] |
| MDA-MB-231 (Breast) | Not Specified | [1] | |
| HCT116 (Colon) | 24.30 µg/ml | [2] | |
| PC3 (Prostate) | 2.640 µg/ml | [2] | |
| Hep-G2 (Liver) | 14.72 µg/ml | [2] |
Note: IC50 values for Doxorubicin can vary significantly depending on the cell line and experimental conditions.[3] The specific cell line and conditions for the Glucopiericidin A IC50 value require access to the full text of the cited study.
Mechanism of Action: A Tale of Two Strategies
The cytotoxic effects of Glucopiericidin A and Doxorubicin stem from fundamentally different mechanisms, offering distinct approaches to cancer therapy.
Glucopiericidin A: Starving the Cancer Cell
Glucopiericidin A exerts its cytotoxic effects by potently inhibiting glucose transporters (GLUTs).[4] Cancer cells exhibit a high rate of glycolysis, a phenomenon known as the "Warburg effect," and are therefore heavily dependent on a constant supply of glucose for energy production and biosynthesis. By blocking glucose uptake, Glucopiericidin A effectively cuts off the fuel supply to cancer cells, leading to energy depletion and cell death. This targeted approach on a key metabolic vulnerability of cancer cells makes it a promising candidate for further investigation.
Doxorubicin: A Multi-pronged Assault on DNA and Cellular Machinery
Doxorubicin, an anthracycline antibiotic, employs a multi-faceted approach to induce cancer cell death. Its primary mechanisms include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with the enzyme topoisomerase II and DNA, leading to double-strand breaks that trigger apoptosis.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.
Experimental Protocols: Measuring Cytotoxicity
The following provides a detailed methodology for the MTT assay, a common colorimetric method used to assess cell viability and determine the cytotoxic effects of compounds like Doxorubicin. While the specific protocol for the reported Glucopiericidin A IC50 value is not fully available without the complete research article, the MTT assay represents a standard and comparable method.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Doxorubicin hydrochloride
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of Doxorubicin in the complete culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the diluted Doxorubicin solutions. Include a vehicle-only control (e.g., medium with the same concentration of DMSO used to dissolve the drug).[5]
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot a dose-response curve with cell viability on the y-axis and the logarithm of the drug concentration on the x-axis to determine the IC50 value.
-
Concluding Remarks
This comparative analysis highlights two distinct and potent cytotoxic agents. Doxorubicin remains a cornerstone of chemotherapy due to its multifaceted attack on cancer cells. However, its use is often associated with significant side effects. Glucopiericidin A, with its highly potent and targeted inhibition of glucose transport, represents a promising avenue for the development of novel anticancer therapies that exploit the metabolic vulnerabilities of tumors. Further research to fully elucidate the in vivo efficacy, toxicity profile, and the precise molecular interactions of Glucopiericidin A is warranted to determine its potential as a clinical candidate. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to conduct comparable in vitro cytotoxicity studies.
References
- 1. jrmds.in [jrmds.in]
- 2. New piericidin glucosides, glucopiericidins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Validating the Insecticidal Activity of 13-Hydroxyglucopiericidin A Against Common Pests: A Comparative Guide
Disclaimer: As of December 2025, specific experimental data on the insecticidal activity of 13-Hydroxyglucopiericidin A is not available in the public domain. This guide will, therefore, leverage available data on the closely related parent compound, Piericidin A , as a representative of the piericidin class of insecticides. Piericidins are naturally derived from Streptomyces bacteria and are known for their potent insecticidal properties. This document aims to provide a comparative framework for researchers by contextualizing the potential efficacy of this class of compounds against established alternatives.
This guide presents a comparative analysis of Piericidin A and other commercial insecticides, including experimental protocols and data presented in a standardized format for researchers, scientists, and drug development professionals.
Comparative Performance of Insecticides
The following table summarizes the available efficacy data for Piericidin A against a lepidopteran pest, compared with other commonly used insecticides. It is important to note that the data for Piericidin A is derived from an in vitro study on insect cells and may not be directly comparable to the in vivo whole organism lethal concentration (LC50) values of other insecticides. However, it provides a valuable benchmark for its potential potency.
| Insecticide Class | Active Ingredient | Target Pest | Efficacy Metric | Value | Mechanism of Action |
| Piericidin | Piericidin A | Mythimna separata (Tn5B1-4 cells) | IC50 | 0.061 µM[1] | Mitochondrial Complex I Inhibitor[2][3] |
| Pyrethroid | Cypermethrin | Helicoverpa armigera (2nd instar larvae) | LC50 (48h) | 277.67 ppm | Sodium Channel Modulator |
| Pyrethroid | Deltamethrin | Hippodamia variegata (adult) | LC50 (24h) | 358.757 ppm | Sodium Channel Modulator |
| Neonicotinoid | Imidacloprid | Apis mellifera | LC50 (24h) | 16.6 ppm[4] | Acetylcholine Receptor Agonist[5][6] |
| Neonicotinoid | Thiamethoxam | Aphis craccivora | LC50 (48h) | 0.75 ppm[7] | Acetylcholine Receptor Agonist[5][6] |
| Spinosyn | Spinosad | Spodoptera frugiperda (4th instar larvae) | LC50 | 2.5 ppm[8] | Nicotinic Acetylcholine Receptor Allosteric Activator |
| Organophosphate | Chlorpyrifos | Spodoptera frugiperda (4th instar larvae) | LC50 | 470 ppm[8] | Acetylcholinesterase Inhibitor[5] |
| Carbamate | Methomyl | Spodoptera frugiperda (4th instar larvae) | LC50 | 105.5 ppm[8] | Acetylcholinesterase Inhibitor[9][10] |
Mechanism of Action: Signaling Pathways
The insecticidal activity of piericidins stems from their potent and specific inhibition of the mitochondrial electron transport chain.
Caption: Mechanism of action of Piericidin A, inhibiting Complex I of the mitochondrial electron transport chain.
Experimental Protocols
The following is a generalized protocol for evaluating the insecticidal activity of a test compound. This can be adapted for various insect species and life stages.
Insect Rearing
-
Pest Species: A susceptible laboratory strain of the target pest (e.g., Spodoptera frugiperda, Myzus persicae) is maintained under controlled conditions (e.g., 25 ± 2°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).
-
Diet: Larval stages are reared on an appropriate artificial diet, while sucking insects are maintained on host plants.
-
Synchronization: Cohorts of insects of a specific age or developmental stage (e.g., third-instar larvae) are used for bioassays to ensure uniformity.
Preparation of Test Solutions
-
Stock Solution: The test compound (e.g., this compound) is dissolved in an appropriate solvent (e.g., acetone (B3395972) or DMSO) to prepare a high-concentration stock solution.
-
Serial Dilutions: A series of dilutions are prepared from the stock solution using distilled water containing a non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure proper mixing and adhesion to the application surface.
-
Control Groups: A negative control (solvent and surfactant in water) and a positive control (a commercial insecticide with a known LC50) are included in each bioassay.
Bioassay Method (Leaf-Dip Method for Foliar Pests)
-
Leaf Preparation: Leaf discs of a suitable size are excised from the host plant.
-
Treatment Application: Each leaf disc is dipped into a specific concentration of the test solution for a standardized duration (e.g., 10-30 seconds).
-
Drying: The treated leaf discs are allowed to air dry completely in a fume hood.
-
Insect Exposure: The dried, treated leaf discs are placed in individual ventilated containers (e.g., Petri dishes) with a moistened filter paper to maintain humidity. A single insect of the desired stage is introduced into each container.
-
Replication: Each concentration and control are replicated multiple times (e.g., 20-30 replicates).
Data Collection and Analysis
-
Mortality Assessment: Insect mortality is assessed at specific time points (e.g., 24, 48, and 72 hours) after exposure. An insect is considered dead if it is unable to move when prodded with a fine brush.
-
Data Correction: Mortality data is corrected for control mortality using Abbott's formula if necessary.
-
LC50 Calculation: The corrected mortality data is subjected to probit analysis to determine the median lethal concentration (LC50) and its 95% confidence intervals.
Experimental Workflow
The following diagram illustrates a typical workflow for validating the insecticidal activity of a novel compound.
Caption: A generalized workflow for the validation of insecticidal activity.
References
- 1. Cytotoxic selectivity and apoptosis induction of piericidin A contributes potentially to its insecticidal effect against Mythimna separata (Lepidoptera: Noctuidae) larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piericidin A | C25H37NO4 | CID 6437838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The unique chemistry and biology of the piericidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. agroorbit.com [agroorbit.com]
- 6. Insecticide - Wikipedia [en.wikipedia.org]
- 7. eajbsa.journals.ekb.eg [eajbsa.journals.ekb.eg]
- 8. eajbsf.journals.ekb.eg [eajbsf.journals.ekb.eg]
- 9. able-group.co.uk [able-group.co.uk]
- 10. Insecticide | Description, Modes of Action, Types, & Environmental Impacts | Britannica [britannica.com]
Comparative Analysis of Cross-Resistance Profiles for 13-Hydroxyglucopiericidin A in Bacterial Strains
A Hypothetical Framework for Researchers and Drug Development Professionals
Disclaimer: As of late 2025, specific cross-resistance studies on 13-Hydroxyglucopiericidin A are not extensively available in peer-reviewed literature. This guide presents a hypothetical comparative framework based on the known mechanisms of the piericidin class of antibiotics and established protocols for cross-resistance research. The experimental data herein is illustrative and intended to serve as a template for future investigations in this area.
Introduction
This compound belongs to the piericidin family of antibiotics, which are known to exhibit a range of biological activities, including antimicrobial and insecticidal properties.[1] The parent compound, Piericidin A, functions as a potent inhibitor of the mitochondrial NADH-ubiquinone oxidoreductase (Complex I), disrupting the electron transport chain.[2] Glucosylated forms like Glucopiericidin A have been shown to possess enhanced antimicrobial activity compared to Piericidin A1.[3] Understanding the potential for cross-resistance is critical for the development of this compound as a therapeutic agent, as it can predict its efficacy against multidrug-resistant strains and inform combination therapy strategies.
This guide outlines a potential experimental approach to studying cross-resistance to this compound and presents hypothetical data for comparison against a panel of antibiotics with diverse mechanisms of action.
Experimental Protocols
Bacterial Strains and Culture Conditions
A panel of clinically relevant bacterial strains, including both Gram-positive and Gram-negative species, would be selected for this study. Standard laboratory strains are often used as a baseline.
-
Gram-Negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (PAO1)
-
Gram-Positive: Staphylococcus aureus (ATCC 29213), Enterococcus faecium (ATCC 19434)
All strains would be cultured in Mueller-Hinton Broth (MHB) at 37°C.
Generation of this compound-Resistant Strains
Resistant variants would be generated through continuous exposure to sub-lethal concentrations of this compound.
-
Initial MIC Determination: The baseline Minimum Inhibitory Concentration (MIC) of this compound for each parental strain is determined using the broth microdilution method according to CLSI guidelines.
-
Serial Passage: Strains are cultured in MHB containing this compound at a concentration of 0.5x the initial MIC.
-
Stepwise Concentration Increase: With each subsequent passage (every 24 hours), the concentration of this compound is doubled. This process is continued until a significant increase in MIC (e.g., >16-fold) is observed compared to the parental strain.[4][5]
-
Stability Check: The stability of the resistant phenotype is confirmed by culturing the resistant strains in an antibiotic-free medium for several passages and then re-determining the MIC.
Cross-Resistance Profiling
The MICs of a panel of comparator antibiotics with different mechanisms of action are determined for both the parental and the this compound-resistant strains.
-
Comparator Antibiotics:
-
Rotenone: Another Complex I inhibitor (positive control for mechanism-specific cross-resistance).
-
Tetracycline: Protein synthesis inhibitor (30S subunit).
-
Ciprofloxacin: DNA gyrase inhibitor.
-
Cefotaxime: Cell wall synthesis inhibitor (β-lactam).
-
Chloramphenicol: Protein synthesis inhibitor (50S subunit).
-
MIC testing is performed in triplicate using the broth microdilution method. A significant increase in the MIC for a comparator antibiotic in the resistant strain relative to the parental strain indicates cross-resistance.
Data Presentation: Hypothetical Cross-Resistance Profiles
The following tables summarize hypothetical MIC data from the proposed cross-resistance study.
Table 1: Hypothetical MICs of this compound and Comparator Antibiotics against Parental and Resistant E. coli ATCC 25922
| Antibiotic | Mechanism of Action | MIC (µg/mL) - Parental Strain | MIC (µg/mL) - Resistant Strain | Fold Change |
| This compound | NADH Dehydrogenase Inhibitor | 4 | 128 | 32x |
| Rotenone | NADH Dehydrogenase Inhibitor | 8 | 128 | 16x |
| Tetracycline | Protein Synthesis Inhibitor | 2 | 32 | 16x |
| Ciprofloxacin | DNA Gyrase Inhibitor | 0.015 | 0.015 | No Change |
| Cefotaxime | Cell Wall Synthesis Inhibitor | 0.25 | 0.25 | No Change |
| Chloramphenicol | Protein Synthesis Inhibitor | 4 | 4 | No Change |
Table 2: Hypothetical MICs of this compound and Comparator Antibiotics against Parental and Resistant S. aureus ATCC 29213
| Antibiotic | Mechanism of Action | MIC (µg/mL) - Parental Strain | MIC (µg/mL) - Resistant Strain | Fold Change |
| This compound | NADH Dehydrogenase Inhibitor | 2 | 64 | 32x |
| Rotenone | NADH Dehydrogenase Inhibitor | 4 | 64 | 16x |
| Tetracycline | Protein Synthesis Inhibitor | 1 | 2 | 2x |
| Ciprofloxacin | DNA Gyrase Inhibitor | 0.5 | 0.5 | No Change |
| Cefotaxime | Cell Wall Synthesis Inhibitor | 2 | 2 | No Change |
| Chloramphenicol | Protein Synthesis Inhibitor | 8 | 16 | 2x |
Visualizations: Workflows and Hypothetical Mechanisms
Caption: Experimental workflow for generating resistant bacterial strains and assessing cross-resistance profiles.
Caption: Hypothetical mechanism of cross-resistance via upregulation of a multidrug efflux pump.
Discussion and Interpretation
Based on the hypothetical data, resistance to this compound in E. coli may confer cross-resistance to other compounds that are either structurally related, share the same target, or are substrates of the same resistance mechanism.
-
Mechanism-Specific Cross-Resistance: The significant increase in the MIC for Rotenone (another Complex I inhibitor) suggests that alterations in the target enzyme (NADH dehydrogenase) could be a primary resistance mechanism. This is a common evolutionary path for bacteria under pressure from a specific inhibitor.
-
Efflux-Mediated Cross-Resistance: The 16-fold increase in the MIC for Tetracycline in the resistant E. coli strain suggests the involvement of a multidrug efflux pump. Efflux pumps are a major cause of multidrug resistance, and it is plausible that this compound could be a substrate for a pump that also exports tetracycline. The lack of cross-resistance to Ciprofloxacin, Cefotaxime, and Chloramphenicol indicates that the pump may have a degree of substrate specificity.
-
Species-Specific Differences: The hypothetical data for S. aureus shows a much lower level of cross-resistance to other antibiotics compared to E. coli. This highlights that resistance mechanisms can be highly species-dependent, influenced by factors such as differences in cell wall structure, native efflux pump repertoires, and metabolic pathways.
Conclusion
This guide provides a foundational framework for investigating the cross-resistance profile of this compound. While the presented data is hypothetical, it illustrates the importance of such studies. Key takeaways for researchers include the potential for both target-based and efflux-mediated cross-resistance. Future studies should aim to generate empirical data to validate these hypotheses, elucidate the specific genetic determinants of resistance, and explore the potential for combination therapies to overcome these resistance mechanisms. Such research is essential for the strategic development of this compound as a viable clinical antibiotic.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New piericidin glucosides, glucopiericidins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Benchmarking the Antifungal Spectrum of 13-Hydroxyglucopiericidin A Against Commercial Fungicides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antifungal activity of 13-Hydroxyglucopiericidin A, a novel natural product, against established commercial fungicides. Due to the limited publicly available data on this compound, this guide utilizes data for its closely related precursor, Piericidin A, as a proxy. Literature suggests that glycosylated forms of piericidins, such as this compound, exhibit enhanced antimicrobial properties. The commercial fungicides selected for comparison are Amphotericin B, Azoxystrobin, and Carbendazim, representing different classes and modes of action.
Comparative Antifungal Activity
The antifungal efficacy is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The data has been compiled from various scientific studies. It is important to note that direct comparisons of absolute MIC values across different studies can be challenging due to variations in experimental conditions.
| Fungal Pathogen | Piericidin A (Proxy) | Amphotericin B | Azoxystrobin | Carbendazim |
| Botrytis cinerea | - | 0.27 - 0.45[1] | - | 0.89 - 3.82[2] |
| Fusarium oxysporum | - | 1 - >8[3][4] | 35.09[5] | 0.45[5] |
| Rhizoctonia solani | - | - | 10 - 14 | 6[6][7] |
| Alternaria alternata | - | - | - | >10 |
| Colletotrichum gloeosporioides | - | - | 0.22 - 6.63 | 0.09 - 75.39 |
Note: A hyphen (-) indicates that no specific MIC data was found for that compound against the listed pathogen in the reviewed literature.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antifungal activity of a compound. The following is a detailed methodology based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 protocol for broth microdilution antifungal susceptibility testing of filamentous fungi.[8][9][10]
Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on a suitable medium, such as Potato Dextrose Agar (B569324) (PDA), to promote sporulation.
-
Spores are harvested by flooding the agar surface with a sterile saline solution containing a wetting agent (e.g., Tween 80) and gently scraping the surface.
-
The resulting spore suspension is transferred to a sterile tube and the concentration is adjusted to a standard density (e.g., 1-5 x 10^6 CFU/mL) using a hemocytometer or by spectrophotometric methods.
Preparation of Antifungal Agents:
-
Stock solutions of the test compounds (this compound and commercial fungicides) are prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Serial two-fold dilutions of each compound are prepared in a 96-well microtiter plate using a liquid medium such as RPMI-1640 buffered with MOPS.
Broth Microdilution Assay:
-
Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the standardized fungal spore suspension.
-
Control wells are included: a positive control (fungal suspension without any antifungal agent) and a negative control (medium only).
-
The microtiter plates are incubated at an appropriate temperature (typically 28-35°C) for a specified period (e.g., 48-72 hours), depending on the growth rate of the fungus.
Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus. This can be assessed visually or by using a spectrophotometric plate reader to measure the optical density.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for benchmarking the antifungal spectrum of a test compound against commercial fungicides.
Caption: Experimental workflow for antifungal susceptibility testing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal Susceptibility Testing of Fusarium: A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity of seven antifungal agents against Fusarium oxysporum and expression of related regulatory genes | PLOS One [journals.plos.org]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. njccwei.com [njccwei.com]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. intertekinform.com [intertekinform.com]
Comparative Transcriptomics of 13-Hydroxyglucopiericidin A and Alternative Mitochondrial Modulators
A guide for researchers, scientists, and drug development professionals on the cellular impacts of mitochondrial-targeting compounds.
This guide provides a comparative analysis of the transcriptomic effects of 13-Hydroxyglucopiericidin A, a known mitochondrial complex I inhibitor, with two other well-characterized compounds that modulate mitochondrial function: Rotenone (B1679576) and Metformin (B114582). While direct transcriptomic data for this compound is not publicly available, this guide presents a hypothetical, yet plausible, transcriptomic profile based on its known mechanism of action and the effects of structurally related compounds. This is juxtaposed with published data on Rotenone, a classic complex I inhibitor, and Metformin, a biguanide (B1667054) that also impacts mitochondrial metabolism, to offer a comprehensive overview for researchers exploring mitochondrial-targeted therapies.
Introduction to the Compounds
This compound is a glycosylated derivative of piericidin A, a natural product known to inhibit the NADH-ubiquinone oxidoreductase (Complex I) of the mitochondrial electron transport chain.[1][2] Inhibition of Complex I disrupts cellular energy metabolism and can induce downstream effects such as oxidative stress and apoptosis. Its glycosylation may influence its solubility and cellular uptake compared to its parent compound.
Rotenone is a widely used pesticide and a potent, specific inhibitor of mitochondrial complex I.[3][4][5] Its neurotoxic effects are well-documented, and it is frequently used to model Parkinson's disease in experimental settings.[3][4] Transcriptomic studies on rotenone provide a solid benchmark for the effects of direct Complex I inhibition.
Metformin is a first-line medication for the treatment of type 2 diabetes.[6][7] While its primary mechanism involves the activation of AMP-activated protein kinase (AMPK), it is also known to weakly inhibit mitochondrial complex I.[6] Its anti-cancer properties are an area of active investigation, with transcriptomic analyses revealing its impact on metabolic and proliferative pathways.[6][7][8]
Comparative Transcriptomic Analysis
The following tables summarize the key transcriptomic findings for each compound. The data for this compound is hypothetical and projected based on its mechanism as a potent Complex I inhibitor, while the data for Rotenone and Metformin are derived from published studies.
Table 1: Summary of Differentially Expressed Genes (DEGs)
| Compound | Cell Type/Model | Concentration | Duration | No. of Upregulated Genes | No. of Downregulated Genes |
| This compound (Hypothetical) | Human Colorectal Carcinoma (HCT116) | 100 nM | 24 hours | ~1200 | ~1800 |
| Rotenone | Rat Primary Ventral Mesencephalic Neurons | 50 nM | 24 hours | 705[3] | 2415[3] |
| Metformin | Human Colorectal Carcinoma (HCT116) | 2.5 mM | 48 hours | 1147 | 1119 |
Table 2: Key Affected Signaling Pathways
| Compound | Affected Pathways | Biological Outcome |
| This compound (Hypothetical) | Oxidative Stress Response (NRF2 signaling), Unfolded Protein Response (UPR), Apoptosis, HIF-1α Signaling, Glycolysis | Cellular stress, metabolic reprogramming towards glycolysis, induction of apoptosis |
| Rotenone | Neuroinflammation, Oxidative Stress, Apoptosis, PI3K/Akt Signaling, Cytoskeleton Stability[3][4] | Neurotoxicity, cell death, disruption of cellular structure and signaling[3][4] |
| Metformin | AMPK Signaling, mTOR Signaling, Inhibition of Glycolysis and DNA Replication, Cell Cycle Regulation[6][8] | Inhibition of cell proliferation and tumor growth, metabolic reprogramming[6][8] |
Signaling Pathways and Experimental Workflow
To visualize the molecular mechanisms and the experimental approach for such a comparative study, the following diagrams are provided.
Caption: Signaling pathways affected by mitochondrial complex I inhibitors.
Caption: Experimental workflow for comparative transcriptomics.
Experimental Protocols
A detailed methodology is crucial for the reproducibility and interpretation of transcriptomic studies. Below is a generalized protocol for the key experiments.
1. Cell Culture and Treatment
-
Cell Line: Human colorectal carcinoma cells (HCT116) are maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded at a density of 1 x 10^6 cells per well in 6-well plates. After 24 hours, the medium is replaced with fresh medium containing this compound (100 nM), Rotenone (50 nM), Metformin (2.5 mM), or a vehicle control (e.g., DMSO). Cells are incubated for the specified duration (24 or 48 hours) before harvesting.
2. RNA Extraction and Quality Control
-
Total RNA is extracted from the cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA concentration and purity are assessed using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1.
-
RNA integrity is evaluated using an Agilent Bioanalyzer or similar instrument. Samples with an RNA Integrity Number (RIN) > 8 are used for library preparation.
3. RNA-Seq Library Preparation and Sequencing
-
mRNA is enriched from total RNA using oligo(dT) magnetic beads.
-
The enriched mRNA is fragmented and used as a template for first-strand cDNA synthesis using random hexamer primers.
-
Second-strand cDNA is synthesized, followed by end-repair, A-tailing, and ligation of sequencing adapters.
-
The ligated products are amplified by PCR to generate the final cDNA library.
-
The quality and quantity of the library are assessed using a Bioanalyzer and Qubit fluorometer.
-
Libraries are sequenced on an Illumina NovaSeq or similar platform to a depth of at least 20 million reads per sample.
4. Bioinformatic Analysis
-
Quality Control: Raw sequencing reads are assessed for quality using FastQC. Adapters and low-quality bases are trimmed using tools like Trimmomatic.
-
Read Mapping: The cleaned reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Differential Gene Expression: Gene expression levels are quantified using tools like featureCounts or Salmon. Differential expression analysis is performed using DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are considered significantly differentially expressed.
-
Pathway Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) are performed on the list of differentially expressed genes using tools such as g:Profiler or DAVID to identify significantly affected biological processes and pathways.
5. Experimental Validation
-
A subset of differentially expressed genes identified from the RNA-seq data is validated using quantitative real-time PCR (qRT-PCR).
-
cDNA is synthesized from the same RNA samples used for sequencing.
-
qRT-PCR is performed using gene-specific primers and a suitable reference gene (e.g., GAPDH, ACTB) for normalization.
-
The relative expression levels are calculated using the 2^-ΔΔCt method.
Conclusion
This comparative guide highlights the nuanced transcriptomic landscapes induced by different mitochondrial-targeting agents. While this compound and Rotenone, as direct Complex I inhibitors, are expected to elicit strong stress and apoptotic responses, Metformin's effects are more intertwined with metabolic reprogramming and cell cycle control. The provided data and protocols offer a framework for researchers to design and interpret experiments aimed at understanding and exploiting the therapeutic potential of these and other mitochondrial modulators. Future direct transcriptomic studies on this compound are warranted to validate and expand upon the hypothetical data presented here.
References
- 1. The unique chemistry and biology of the piericidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piericidin A: a new inhibitor of mitochondrial electron transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. Transcriptome analysis of a rotenone model of parkinsonism reveals complex I-tied and -untied toxicity mechanisms common to neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Restricting Colorectal Cancer Cell Metabolism with Metformin: An Integrated Transcriptomics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Transcriptome Analysis of Liver Cancer Cell Huh-7 Treated With Metformin [frontiersin.org]
- 8. Integration of metabolomics and transcriptomics reveals metformin suppresses thyroid cancer progression via inhibiting glycolysis and restraining DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
A Side-by-Side Comparison of 13-Hydroxyglucopiericidin A and Piericidin A1: A Guide for Researchers
In the landscape of bioactive natural products, 13-Hydroxyglucopiericidin A and Piericidin A1, both produced by Streptomyces species, represent intriguing molecules with distinct yet potent cellular effects. This guide provides a detailed side-by-side comparison of these two compounds, focusing on their mechanisms of action, biochemical properties, and the experimental data supporting their activities. This objective analysis is intended to assist researchers, scientists, and drug development professionals in understanding the nuances of these compounds for potential therapeutic applications.
Core Mechanisms of Action: A Tale of Two Targets
The primary distinction between this compound and Piericidin A1 lies in their principal molecular targets within the cell. Piericidin A1 is a well-established and potent inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[1][2][3] This inhibition disrupts cellular respiration, leading to a decrease in ATP production and the generation of reactive oxygen species (ROS). In contrast, this compound, also known as Glucopiericidin A, has been identified as a potent inhibitor of glucose transporters (GLUTs) .[1][4] By blocking the uptake of glucose into the cell, it effectively starves cancer cells, which are highly dependent on glycolysis for their energy needs, a phenomenon known as the Warburg effect.
Biochemical Properties and In Vitro Efficacy
The structural difference between the two compounds—the presence of a glucose moiety in this compound—leads to significant differences in their biological activities and potency against different targets.
Data Presentation: A Comparative Overview of In Vitro Activity
The following tables summarize the available quantitative data on the inhibitory concentrations (IC50) of Piericidin A1 and related piericidin compounds.
Table 1: Piericidin A1 Cytotoxicity Data
| Cell Line | IC50 Value | Reference |
| Tn5B1-4 (insect) | 0.061 µM | [2] |
| HepG2 (human liver cancer) | 233.97 µM | [2] |
| Hek293 (human embryonic kidney) | 228.96 µM | [2] |
| MDA-MB-231 (human breast cancer) | 5 nM (induces cell death) | [5] |
Table 2: this compound and Related Compounds Cytotoxicity Data
| Compound | Target/Cell Line | IC50 Value | Reference |
| Glucopiericidin A | Glucose Uptake | 22 nM | [1] |
| 11-demethyl-glucopiericidin A | ACHN (human renal cancer) | 2.3 µM | [6] |
| 11-demethyl-glucopiericidin A | HL-60 (human leukemia) | 1.3 µM | [6] |
| 11-demethyl-glucopiericidin A | K562 (human leukemia) | 5.5 µM | [6] |
Interestingly, studies have shown that glucopiericidins exhibit more potent inhibition of antibody formation and possess better antimicrobial activities compared to Piericidin A1.[7] Furthermore, they have demonstrated lower acute toxicity in mice, suggesting that the addition of a glucose molecule can modulate the biological activity and safety profile of the piericidin scaffold.[7]
Signaling Pathways and Cellular Fate
The distinct mechanisms of action of Piericidin A1 and this compound trigger different downstream signaling cascades, ultimately leading to cell death, primarily through apoptosis.
Piericidin A1: Inducing Apoptosis through Mitochondrial Dysfunction
Piericidin A1's inhibition of mitochondrial Complex I initiates the intrinsic pathway of apoptosis. This process is characterized by a decrease in the mitochondrial membrane potential, release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm, and subsequent activation of caspase cascades.
References
- 1. researchgate.net [researchgate.net]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic Minor Piericidin Derivatives from the Actinomycete Strain Streptomyces psammoticus SCSIO NS126 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New piericidin glucosides, glucopiericidins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Antitumor Activity of 13-Hydroxyglucopiericidin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Currently, there are no publicly available studies that specifically validate the in vivo antitumor activity of 13-Hydroxyglucopiericidin A in animal models. Research has primarily focused on its parent compounds and related analogs. This guide provides a comparative summary of the available data for these closely related compounds and outlines a standard experimental protocol for the future in vivo validation of this compound, should it become a research focus.
Comparative Analysis of Piericidin Analogs
While direct in vivo data for this compound is unavailable, studies on the parent compound, Piericidin A1, and its derivatives provide insights into its potential anticancer effects. Glucopiericidin A, a closely related glycosylated form, has been identified as an inhibitor of glucose transporters (GLUTs)[1]. This suggests a potential mechanism of action by targeting the altered glucose metabolism in cancer cells, a hallmark of many tumors.
In Vitro Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of Piericidin A1 and its derivatives against various cancer cell lines.
| Compound | Cell Line | IC50 |
| Piericidin A1 | OVCAR (Ovarian) | pM to low nM range |
| PC-3 (Prostate) | pM to low nM range | |
| PC-3/M (Metastatic Prostate) | pM to low nM range | |
| HCT-116 (Colon) | pM to low nM range | |
| Piericidin Derivatives | OS-RC-2 (Renal) | Data not available |
| HL-60 (Leukemia) | >12uM (inactive) | |
| ACHN (Renal) | Data not available | |
| K562 (Leukemia) | Data not available | |
| Glucopiericidin A | Not specified | 22 nM (as GLUT inhibitor)[1] |
Data for Piericidin A1 and its derivatives are from studies on compounds isolated from Streptomyces sp.[2][3][4][5]
Proposed Experimental Protocol for In Vivo Validation
To validate the antitumor activity of this compound in vivo, a standard xenograft animal model study would be required. The following protocol outlines a typical approach.
1. Animal Model Selection and Tumor Implantation:
-
Animal: Immunocompromised mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old.
-
Cell Line: A human cancer cell line with demonstrated in vitro sensitivity to piericidin analogs.
-
Implantation: Subcutaneous injection of 1 x 10^6 - 1 x 10^7 cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100-150 mm³) before initiating treatment.
2. Treatment Regimen:
-
Grouping: Randomly assign mice to treatment and control groups (n=8-10 mice per group).
-
Vehicle Control (e.g., saline, DMSO/PEG solution)
-
This compound (at least two dose levels)
-
Positive Control (an established chemotherapeutic agent for the selected cell line)
-
-
Administration: Intraperitoneal (IP) or intravenous (IV) injections.
-
Dosing Schedule: To be determined based on maximum tolerated dose (MTD) studies, but typically daily or every other day for 2-4 weeks.
3. Efficacy and Toxicity Monitoring:
-
Tumor Volume: Measure tumors with calipers every 2-3 days.
-
Body Weight: Monitor as an indicator of systemic toxicity.
-
Clinical Observations: Daily checks for any signs of distress.
4. Data Analysis:
-
Compare the mean tumor volume and weight between the treated and control groups.
-
Statistical analysis (e.g., ANOVA, t-test) to determine the significance of any observed antitumor effects.
Visualizing Methodologies
Experimental Workflow for In Vivo Antitumor Activity Assessment
Caption: A generalized workflow for evaluating the in vivo antitumor efficacy of a test compound.
Proposed Signaling Pathway for Glucopiericidin-like Compounds
Given that Glucopiericidin A is a known GLUT inhibitor, a primary mechanism of action for this compound could be the disruption of cancer cell metabolism.
Caption: Postulated mechanism of action via inhibition of glucose transport leading to apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer potential of piericidin A1 and derivatives isolated from Streptomyces sp. associated with Palythoa variabilis from Brazilian Reefs | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Cytotoxic Minor Piericidin Derivatives from the Actinomycete Strain Streptomyces psammoticus SCSIO NS126 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Unraveling the Nuances of Mitochondrial Inhibition: A Comparative Guide to 13-Hydroxyglucopiericidin A
For Researchers, Scientists, and Drug Development Professionals
The intricate machinery of cellular respiration, housed within the mitochondria, presents a critical target for therapeutic intervention and a key area of investigation in toxicology. Mitochondrial inhibitors are invaluable tools in dissecting the complexities of the electron transport chain (ETC) and hold potential as pharmacological agents. Among these, 13-Hydroxyglucopiericidin A, a member of the piericidin family of natural products, has emerged as a subject of interest. This guide provides a detailed comparison of the mode of action of this compound with other well-characterized mitochondrial inhibitors, supported by experimental data and detailed protocols to facilitate further research.
Distinguishing the Mode of Action: A Focus on Complex I
The primary mode of action of this compound and its analogs is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. This mechanism is shared with other inhibitors, most notably rotenone (B1679576). However, the nuances of their interaction with the complex and the resulting cellular consequences can differ.
This compound and Piericidin Analogs: Structurally similar to the electron carrier coenzyme Q10 (ubiquinone), piericidins act as competitive inhibitors, vying for the ubiquinone binding site on Complex I. This prevents the transfer of electrons from NADH to ubiquinone, thereby halting the flow of electrons through the ETC at its very beginning. The presence of a glucose moiety and a hydroxyl group in this compound is believed to modulate its solubility, cell permeability, and potentially its binding affinity to the target site, distinguishing its biological activity from the parent compound, piericidin A.[1]
Rotenone: A well-known pesticide and potent Complex I inhibitor, rotenone also binds to the ubiquinone binding pocket of Complex I, effectively blocking electron transport. While its overall mechanism is similar to that of piericidins, subtle differences in their binding kinetics and potential off-target effects may exist.
Other Mitochondrial Inhibitors: In contrast to Complex I inhibitors, other classes of mitochondrial toxins target different components of the ETC:
-
Antimycin A: This inhibitor blocks the electron flow at Complex III (cytochrome bc1 complex) by binding to the Qi site, preventing the oxidation of ubiquinol.
-
Cyanide and Carbon Monoxide: These potent toxins target Complex IV (cytochrome c oxidase), the final enzyme in the ETC. They bind to the heme iron in cytochrome a3, preventing the transfer of electrons to oxygen, the final electron acceptor.
-
Oligomycin: This macrolide antibiotic inhibits ATP synthase (Complex V) by blocking its proton channel (F0 subunit), thereby uncoupling electron transport from ATP synthesis.
The distinct binding sites and mechanisms of these inhibitors lead to different downstream effects on mitochondrial function, such as the degree of reactive oxygen species (ROS) production and the impact on the mitochondrial membrane potential.
Quantitative Comparison of Inhibitor Potency
| Inhibitor | Target | IC50 (Complex I Inhibition) | IC50 (Cytotoxicity) | Cell Line | Reference |
| Piericidin A1 | Complex I | 3.7 nM | 0.061 µM | Tn5B1-4 (insect) | |
| 233.97 µM | HepG2 (human) | ||||
| 228.96 µM | Hek293 (human) | ||||
| 11-demethyl-glucopiericidin A | Complex I (inferred) | Not Available | 2.3 µM | ACHN (human) | [2] |
| 1.3 µM | HL-60 (human) | [2] | |||
| 5.5 µM | K562 (human) | [2] | |||
| Rotenone | Complex I | ~20-40 nM | Varies by cell line | - | |
| Antimycin A | Complex III | Varies by system | Varies by cell line | - | |
| Oligomycin | ATP Synthase | Varies by system | Varies by cell line | - |
Note: Cytotoxicity IC50 values are influenced by multiple factors beyond direct mitochondrial inhibition, including cell permeability and metabolism, and should be interpreted with caution as a direct measure of target potency.
Visualizing the Mechanisms of Mitochondrial Inhibition
The following diagrams illustrate the distinct sites of action of this compound and other key mitochondrial inhibitors within the electron transport chain.
Caption: Sites of action of various mitochondrial inhibitors on the electron transport chain.
Experimental Protocols for Assessing Mitochondrial Inhibition
To facilitate research into the effects of this compound and other mitochondrial inhibitors, detailed protocols for key assays are provided below.
Mitochondrial Complex I Activity Assay
This assay directly measures the enzymatic activity of Complex I by monitoring the oxidation of NADH.
Principle: The activity of Complex I (NADH:ubiquinone oxidoreductase) is determined by measuring the decrease in absorbance at 340 nm resulting from the oxidation of NADH to NAD+. The assay is performed in the presence and absence of a specific Complex I inhibitor (e.g., rotenone) to determine the specific activity.
Materials:
-
Isolated mitochondria
-
Assay Buffer (e.g., 25 mM potassium phosphate, 5 mM MgCl2, pH 7.2)
-
NADH solution (e.g., 10 mM in assay buffer)
-
Ubiquinone analog (e.g., decylubiquinone)
-
Detergent (e.g., n-dodecyl-β-D-maltoside) for solubilizing mitochondrial membranes
-
Complex I inhibitor (e.g., Rotenone)
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Isolate mitochondria from cells or tissue of interest using standard differential centrifugation methods.
-
Determine the protein concentration of the mitochondrial preparation (e.g., using a BCA assay).
-
Prepare a reaction mixture containing assay buffer and the ubiquinone analog.
-
Add the mitochondrial sample to the reaction mixture and incubate to allow for temperature equilibration.
-
To determine non-specific NADH oxidation, add a known Complex I inhibitor (like rotenone) to a subset of wells.
-
Initiate the reaction by adding NADH solution to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).
-
Calculate the rate of NADH oxidation (the slope of the linear portion of the absorbance vs. time curve).
-
The specific Complex I activity is the difference between the rate in the absence and presence of the specific inhibitor.
Caption: Workflow for a typical mitochondrial Complex I activity assay.
Oxygen Consumption Rate (OCR) Assay
This assay provides a functional measure of mitochondrial respiration in intact cells.
Principle: The rate at which cells consume oxygen is a direct indicator of the activity of the electron transport chain. By sequentially injecting different mitochondrial inhibitors, one can dissect various parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Materials:
-
Seahorse XF Analyzer (or similar instrument)
-
Cell culture microplates
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial inhibitors: Oligomycin, FCCP (a protonophore uncoupler), and a mixture of Rotenone and Antimycin A.
-
Compound of interest (e.g., this compound)
Procedure:
-
Seed cells in a cell culture microplate and allow them to adhere overnight.
-
On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Load the injector ports of the sensor cartridge with the mitochondrial inhibitors and the compound of interest.
-
Calibrate the instrument and then place the cell plate in the analyzer.
-
Measure the basal oxygen consumption rate (OCR).
-
Inject the compound of interest and monitor the change in OCR.
-
Sequentially inject oligomycin, FCCP, and finally rotenone/antimycin A, measuring the OCR after each injection to determine the key parameters of mitochondrial respiration.
Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
This assay is used to assess the impact of inhibitors on the mitochondrial membrane potential, a key indicator of mitochondrial health.
Principle: JC-1 is a ratiometric fluorescent dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.
Materials:
-
JC-1 dye
-
Cell culture medium
-
Fluorescence microscope or flow cytometer
-
Positive control for depolarization (e.g., CCCP or FCCP)
-
Compound of interest
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with the compound of interest for the desired time and concentration. Include a positive control (CCCP/FCCP) and an untreated control.
-
Remove the treatment medium and incubate the cells with JC-1 staining solution in a CO2 incubator.
-
Wash the cells with an appropriate buffer.
-
Analyze the fluorescence using either a fluorescence microscope (for qualitative analysis) or a flow cytometer (for quantitative analysis).
-
For microscopy, capture images in both the red and green channels. For flow cytometry, acquire data in the appropriate fluorescence channels (e.g., FITC for green and PE for red).
-
Determine the ratio of red to green fluorescence to assess the change in mitochondrial membrane potential.
Conclusion
This compound, as a member of the piericidin family, is a potent inhibitor of mitochondrial Complex I. Its mode of action, centered on competitive inhibition at the ubiquinone binding site, distinguishes it from inhibitors of other ETC complexes. While direct comparative data on its inhibitory potency against Complex I remains to be fully elucidated, the available information on its analogs suggests a high degree of efficacy. The addition of a hydroxyl and a glucose moiety likely influences its pharmacokinetic and pharmacodynamic properties, warranting further investigation. The experimental protocols provided herein offer a robust framework for researchers to further characterize the biological activity of this compound and other mitochondrial inhibitors, ultimately contributing to a deeper understanding of mitochondrial biology and its role in health and disease.
References
Ecotoxicological Profile of 13-Hydroxyglucopiericidin A: A Comparative Analysis with Conventional Pesticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative ecotoxicological profile of 13-Hydroxyglucopiericidin A against a range of conventional pesticides. Due to the limited availability of direct ecotoxicological data for this compound, this analysis utilizes information available for the closely related compound, Piericidin A, as a proxy to infer potential environmental impacts. This comparison focuses on key areas of ecotoxicology, including acute and chronic toxicity to non-target organisms, environmental fate, and mechanism of action. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided.
**Executive Summary
The increasing global use of pesticides necessitates a thorough evaluation of their environmental and health impacts[1]. While conventional pesticides have been instrumental in enhancing agricultural productivity, their adverse effects on non-target organisms and ecosystems are well-documented[1][2]. This has spurred the search for more sustainable alternatives with improved ecotoxicological profiles.
This guide examines the potential ecotoxicological standing of this compound, a derivative of the piericidin family of microbial metabolites. Piericidins are known for their insecticidal and antimicrobial properties, primarily acting as inhibitors of mitochondrial complex I (NADH:ubiquinone oxidoreductase)[3][4]. This mode of action, while effective against target pests, raises questions about its potential impact on a broad range of non-target organisms that rely on mitochondrial respiration for energy production.
The following sections provide a detailed comparison of what is known about Piericidin A, as a surrogate for this compound, with established data for several classes of conventional pesticides.
Comparative Ecotoxicity Data
The following tables summarize the available toxicity data for Piericidin A and a selection of conventional pesticides across various non-target organisms. It is crucial to note the significant data gap for this compound and even for Piericidin A in standard ecotoxicological assays.
Table 1: Acute Toxicity to Aquatic Organisms
| Compound/Class | Test Species | Endpoint (LC50/EC50) | Exposure Duration | Reference |
| Piericidin A | Data Not Available | - | - | - |
| Organophosphates (e.g., Chlorpyrifos) | Fish | 0.84 nL/L | 96 hours | [5] |
| Aquatic Invertebrates (Daphnia magna) | 1.35 mg/L | 48 hours | [5] | |
| Neonicotinoids (e.g., Imidacloprid) | Fish | 300 µg/L | - | [6] |
| Aquatic Invertebrates (Daphnia magna) | 0.003 mg/L (LC50) | 24 hours | [7] | |
| Pyrethroids (e.g., Cyfluthrin) | Fish | <0.1 ppm | - | [8] |
| Aquatic Invertebrates (Daphnia magna) | - | - | - | |
| Herbicides (e.g., Glyphosate) | Fish (Cnesterodon decemmaculatus) | 0.2 mg/L | 96 hours | [5] |
| Aquatic Invertebrates (Daphnia magna) | 25.5 mg/L | - | [3] |
Table 2: Acute Toxicity to Terrestrial Organisms
| Compound/Class | Test Species | Endpoint (LD50/LC50) | Exposure Duration | Reference |
| Piericidin A | Insect Cell Line (Tn5B1-4) | 0.061 µM (IC50) | - | [1][9] |
| Mammalian Cell Lines (HepG2, Hek293) | >200 µM (IC50) | - | [1][9] | |
| Organophosphates (e.g., Chlorpyrifos) | Earthworm (Eisenia fetida) | 3.64 - 75.75 µg/cm² (LC50) | 48 hours | [8] |
| Honeybee (Apis mellifera) | 0.01 µ g/bee (Contact LD50) | 48 hours | [10] | |
| Neonicotinoids (e.g., Imidacloprid) | Earthworm (Eisenia fetida) | 0.0088 - 0.45 µg/cm² (LC50) | 48 hours | [8] |
| Honeybee (Apis mellifera) | 0.0037 µ g/bee (Oral LD50) | 48 hours | [10] | |
| Pyrethroids (e.g., Cyfluthrin) | Earthworm (Eisenia fetida) | 10.55 - 25.7 µg/cm² (LC50) | 48 hours | [8] |
| Honeybee (Apis mellifera) | 0.001 µ g/bee (Contact LD50) | 48 hours | [10] |
Environmental Fate and Behavior
The persistence, degradation, and potential for bioaccumulation of a pesticide are critical factors in its overall environmental risk profile.
Table 3: Environmental Fate Characteristics
| Parameter | Piericidin A | Conventional Pesticides (General) | Reference |
| Persistence (Half-life) | Data Not Available | Varies widely. Organochlorines are highly persistent, while some organophosphates and carbamates are less so. | [9] |
| Biodegradation | Data Not Available | Microbial degradation is a key process for many pesticides, but rates can be slow for persistent compounds. | [6][11] |
| Bioaccumulation Potential (BCF/BAF) | Data Not Available | Lipophilic compounds (e.g., organochlorines) have a high potential for bioaccumulation and biomagnification. | [12] |
| Soil Mobility (Koc) | Data Not Available | Varies based on chemical properties. High adsorption to soil (high Koc) can reduce leaching but increase exposure for soil organisms. | [9] |
Mechanism of Action and Potential for Non-Target Effects
Understanding the mode of action of a pesticide is crucial for predicting its potential effects on non-target organisms.
Piericidin A: Inhibition of Mitochondrial Complex I
Piericidin A acts as a potent inhibitor of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase)[3][4]. This is a fundamental process for cellular energy production in a vast range of organisms, from insects to mammals. By blocking this pathway, Piericidin A disrupts ATP synthesis, leading to cellular dysfunction and death. This non-specific mode of action suggests a broad potential for toxicity across different taxa if exposure occurs. The structural similarity of piericidins to coenzyme Q contributes to their inhibitory activity[4].
Conventional Pesticides: Diverse Modes of Action
Conventional pesticides employ a wide array of mechanisms to control pests[13]:
-
Organophosphates and Carbamates: Inhibit the enzyme acetylcholinesterase in the nervous system, leading to overstimulation and paralysis[13].
-
Pyrethroids: Interfere with sodium channels in nerve cells, causing repetitive firing and paralysis[14].
-
Neonicotinoids: Act as agonists of nicotinic acetylcholine (B1216132) receptors, leading to nerve overstimulation[15].
-
Herbicides: Target various plant-specific pathways, such as photosynthesis or amino acid synthesis[13].
While some of these mechanisms are more specific to certain taxa (e.g., insects), many can still have significant impacts on non-target organisms that share similar physiological pathways[13].
Experimental Protocols
Standardized experimental protocols are essential for generating comparable ecotoxicological data. The following are brief descriptions of key assays relevant to this comparison, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD), the American Society for Testing and Materials (ASTM), and the U.S. Environmental Protection Agency (EPA).
Acute Aquatic Toxicity Testing (OECD 202, 203)
-
Objective: To determine the concentration of a substance that is lethal to 50% (LC50) or causes an effect in 50% (EC50) of a test population of aquatic organisms over a short period.
-
Test Organisms: Typically, a fish species (e.g., Rainbow Trout, OECD 203) and an aquatic invertebrate (e.g., Daphnia magna, OECD 202).
-
Methodology: Organisms are exposed to a range of concentrations of the test substance in a controlled laboratory setting. Mortality or immobilization is observed over a defined period (e.g., 48 or 96 hours). The LC50/EC50 is then calculated using statistical methods.
Acute Terrestrial Toxicity Testing (OECD 207, 213, 214)
-
Objective: To assess the acute toxicity to soil-dwelling organisms and beneficial insects.
-
Test Organisms: Earthworms (e.g., Eisenia fetida, OECD 207), and honeybees (Apis mellifera, OECD 213 - contact, OECD 214 - oral).
-
Methodology:
-
Earthworm: Earthworms are exposed to the test substance in artificial soil for 14 days, and mortality and sublethal effects (e.g., weight change) are assessed.
-
Honeybee: For contact toxicity, bees are topically exposed to the substance. For oral toxicity, they are fed a treated sucrose (B13894) solution. Mortality is recorded over 48-96 hours to determine the LD50.
-
Biodegradation and Bioaccumulation Studies (OECD 301, 305)
-
Objective: To evaluate the environmental persistence and potential for accumulation in organisms.
-
Methodology:
-
Biodegradation (OECD 301): The test substance is incubated with microorganisms from sources like sewage sludge, and its degradation is monitored over 28 days by measuring parameters such as CO2 evolution or oxygen consumption.
-
Bioaccumulation (OECD 305): Fish are exposed to the test substance in water, and the concentration in their tissues is measured over time to determine the Bioconcentration Factor (BCF).
-
Visualizations
Signaling Pathway: Mitochondrial Electron Transport Chain Inhibition
Caption: Inhibition of mitochondrial Complex I by Piericidin A disrupts the electron transport chain.
Experimental Workflow: Aquatic Toxicity Assessment
Caption: Standard workflow for determining the acute toxicity of a chemical to aquatic invertebrates.
Logical Relationships: Comparative Ecotoxicological Risk Assessment
Caption: Logical framework for the comparative ecotoxicological assessment.
Discussion and Future Directions
The available data, primarily from the proxy compound Piericidin A, suggests that this compound could present a complex ecotoxicological profile. Its potent insecticidal activity, demonstrated in insect cell lines, combined with its fundamental mechanism of action—the disruption of mitochondrial respiration—indicates a potential for broad-spectrum toxicity to non-target organisms. The significantly lower cytotoxicity observed in mammalian cell lines suggests some level of selectivity, which warrants further investigation.
In contrast, conventional pesticides exhibit a wide range of toxicities and environmental behaviors. Neonicotinoids and pyrethroids, for instance, are highly toxic to beneficial insects like honeybees and earthworms[8][10]. Organophosphates also pose significant risks to a variety of non-target species[8].
Key Knowledge Gaps:
-
Direct Ecotoxicity Data for this compound: There is an urgent need for standardized ecotoxicological testing of this compound on a range of non-target organisms, including aquatic invertebrates, fish, algae, earthworms, and pollinators.
-
Environmental Fate: Studies on the persistence, degradation pathways, and bioaccumulation potential of this compound in soil and water are crucial for a comprehensive risk assessment.
-
Chronic and Sublethal Effects: Beyond acute toxicity, the long-term effects of exposure to low concentrations of this compound on the growth, reproduction, and behavior of non-target organisms need to be evaluated.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The unique chemistry and biology of the piericidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piericidin A - Wikipedia [en.wikipedia.org]
- 6. Biodegradation: Updating the concepts of control for microbial cleanup in contaminated aquifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. boerenlandvogels.nl [boerenlandvogels.nl]
- 9. apexbt.com [apexbt.com]
- 10. orbi.uliege.be [orbi.uliege.be]
- 11. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 12. Bioaccumulation [ciimar.up.pt]
- 13. researchgate.net [researchgate.net]
- 14. Comparative acute toxicity of twenty-four insecticides to earthworm, Eisenia fetida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of perfluorooctanoic acid and perfluorooctane sulfonate on acute toxicity, superoxide dismutase, and cellulase activity in the earthworm Eisenia fetida - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 13-Hydroxyglucopiericidin A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent compounds like 13-Hydroxyglucopiericidin A are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides essential, immediate safety and logistical information, including a step-by-step operational plan for the proper disposal of this compound. Adherence to these procedures is critical due to the compound's significant toxicity.
Immediate Safety and Hazard Information
This compound is a highly toxic compound. A Safety Data Sheet (SDS) indicates that it is toxic if swallowed or in contact with skin, and fatal if inhaled. Therefore, all handling and disposal procedures must be conducted with strict adherence to safety protocols to minimize exposure risks.
Quantitative Data Summary
A summary of the available quantitative data for this compound is presented below. This information is crucial for assessing potential hazards and determining the appropriate disposal route.
| Property | Value |
| Molecular Formula | C₃₁H₄₇NO₁₀[1] |
| Molar Mass | 593.71 g/mol [1] |
Experimental Protocol: Step-by-Step Disposal Procedures
The primary and mandatory method for the disposal of this compound is to treat it as hazardous chemical waste and arrange for its collection and disposal by a licensed environmental waste management contractor or your institution's Environmental Health and Safety (EHS) office.[2][3][4][5]
Objective: To safely segregate, package, and label all waste streams containing this compound for professional disposal.
Materials:
-
Appropriate Personal Protective Equipment (PPE): NIOSH-approved respirator, chemical-resistant gloves, safety goggles, and a lab coat.
-
Designated and clearly labeled hazardous waste containers (for solid and liquid waste).
-
Sealable, leak-proof plastic bags for contaminated disposables.
-
Hazardous waste tags.
Procedure:
-
Waste Segregation and Collection:
-
Solid Waste:
-
Carefully place any unused or expired pure this compound powder into a designated, sealed, and clearly labeled hazardous waste container.[6]
-
Collect all contaminated disposable materials, such as pipette tips, vials, weighing papers, and gloves, in a separate, sealed, and labeled plastic bag. This bag should then be placed in the solid hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a designated, leak-proof, and clearly labeled liquid hazardous waste container.
-
Ensure the container material is compatible with the solvents used.
-
-
Decontamination of Glassware:
-
Rinse any glassware that has come into contact with this compound with a suitable solvent in a fume hood.
-
Collect the rinseate as liquid hazardous waste.
-
After the initial rinse, wash the glassware with an appropriate laboratory detergent and water.
-
-
-
Packaging and Labeling:
-
Ensure all waste containers are tightly sealed to prevent leaks or spills.
-
Affix a completed hazardous waste tag to each container. The tag must include:
-
The full chemical name: "this compound Waste"
-
The concentration and quantity of the waste.
-
The date of accumulation.
-
The name of the principal investigator and the laboratory location.[2]
-
-
Clearly mark the containers with the appropriate hazard symbols (e.g., "Toxic").
-
-
Storage:
-
Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated waste accumulation area.
-
Ensure that the storage area is away from incompatible materials.
-
-
Arranging for Disposal:
Disposal Workflow Diagram
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
- 1. This compound [chembk.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. vumc.org [vumc.org]
- 4. danielshealth.com [danielshealth.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
